molecular formula C9H8BrNO2 B1519352 2-Amino-4-bromocinnamic acid CAS No. 914636-63-8

2-Amino-4-bromocinnamic acid

Cat. No.: B1519352
CAS No.: 914636-63-8
M. Wt: 242.07 g/mol
InChI Key: ODONURMUGHIPAH-UHFFFAOYSA-N
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Description

2-Amino-4-bromocinnamic acid is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-bromocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-amino-4-bromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONURMUGHIPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265605
Record name 3-(2-Amino-4-bromophenyl)-2-propenoic acid
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Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-63-8
Record name 3-(2-Amino-4-bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-4-bromophenyl)-2-propenoic acid
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Foundational & Exploratory

2-Amino-4-bromocinnamic acid CAS 914636-63-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-bromocinnamic Acid: Synthesis, Characterization, and Applications

Abstract

2-Amino-4-bromocinnamic acid (CAS 914636-63-8) is a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a cinnamic acid backbone, a nucleophilic amino group, and a synthetically versatile bromine atom, positions it as a valuable precursor for complex molecular architectures. This guide provides a comprehensive technical overview, including proposed synthetic strategies, detailed analytical and characterization protocols, and a discussion of its potential applications in drug discovery and peptide synthesis. By synthesizing data from structurally related analogs and foundational chemical principles, this document serves as a crucial resource for researchers aiming to exploit the unique properties of this compound.

Compound Profile and Strategic Importance

2-Amino-4-bromocinnamic acid is a non-canonical amino acid derivative. The core cinnamic acid scaffold is a well-known pharmacophore present in a variety of biologically active compounds, recognized for its role in the synthesis of therapeutics for diabetes, infectious diseases, and degenerative conditions[1]. The strategic placement of the amino and bromo functionalities on the phenyl ring offers a dual handle for synthetic manipulation, making it a highly attractive intermediate for creating diverse chemical libraries.

The bromine atom, in particular, serves as a key functional group for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds[2][3]. The ortho-amino group facilitates the formation of heterocyclic systems like quinazolinones and benzoxazinones, which are core structures in many natural products and pharmaceutical agents[3][4].

Physicochemical Properties (Predicted and Known)

Quantitative data for 2-Amino-4-bromocinnamic acid is not extensively documented. The following table summarizes known information and predicted properties based on its structure and data from close analogs like 4-bromocinnamic acid.

PropertyValueSource / Basis
CAS Number 914636-63-8-
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol Calculated
Appearance Predicted: Off-white to light yellow solidAnalogy to similar compounds[6]
Purity ≥98%[5]
Melting Point Predicted: >200 °CAnalogy to 2-Amino-4-bromobenzoic acid (230-234 °C)[7]
Solubility Predicted: Sparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, Methanol)General amino acid properties
Chemical Structure

Caption: Proposed synthetic workflow via Perkin Reaction.

Experimental Protocol:

  • Reaction Setup: To a flask equipped with a reflux condenser, add 2-amino-4-bromobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Heating: Heat the mixture to 180 °C and maintain under reflux for 5-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Hydrolysis: After cooling, pour the reaction mixture into water and boil for 15 minutes to hydrolyze excess acetic anhydride.

  • Purification: If the product precipitates, filter the cooled solution. If not, acidify with concentrated HCl to precipitate the crude cinnamic acid. The product can be further purified by recrystallization from an ethanol/water mixture.

Strategy B: Heck Coupling from 2-Amino-4-bromoiodobenzene

The Heck reaction provides a powerful method for C-C bond formation, coupling an unsaturated halide with an alkene. This strategy offers high regioselectivity.

Causality: This approach leverages the high reliability of palladium-catalyzed cross-coupling. By starting with a di-halogenated aniline, the more reactive C-I bond can be selectively coupled with acrylic acid, leaving the C-Br bond intact for further diversification.

Caption: Proposed synthetic workflow via Heck Coupling.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-2-iodoaniline (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a suitable base such as triethylamine (2.5 equivalents) in a solvent like DMF or acetonitrile.

  • Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Analytical Characterization and Quality Control

A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized 2-Amino-4-bromocinnamic acid.

cluster_0 Synthesis & Purification cluster_1 Purity & Identity Verification cluster_2 Structural Elucidation Synthesis Crude Product Purification Purification (Recrystallization or Chromatography) Synthesis->Purification TLC TLC (Reaction Monitoring) Purification->TLC HPLC HPLC-UV (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR IR FT-IR (Functional Groups) NMR->IR

Caption: Comprehensive analytical workflow for quality control.

Chromatographic Methods

Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring reaction progress and assessing fraction purity during chromatography.[8]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water (e.g., 4:1:1 v/v/v) is a standard system for polar amino acids.[8]

  • Visualization: The spots can be visualized under UV light (254 nm). For amino acids, spraying with a ninhydrin solution and gentle heating will reveal purple spots.[8] The Rf value provides a key diagnostic parameter.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the final purity of the compound. A reverse-phase method is typically employed.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Detection: UV detection at wavelengths corresponding to the aromatic system (e.g., 254 nm and 280 nm).[9]

Spectroscopic Characterization (Predicted Data)

Since experimental spectra are not publicly available, the following data are predicted based on the known spectra of analogous compounds like 4-bromocinnamic acid and other substituted cinnamic acids.[10][11]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

  • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.5-7.8 ppm (m, 3H): Aromatic protons.

  • ~7.5 ppm (d, 1H): Alkene proton (-CH=).

  • ~6.4 ppm (d, 1H): Alkene proton (=CH-).

  • ~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

  • ~168 ppm: Carboxylic acid carbon (C=O).

  • ~145 ppm: Alkene carbon (-CH=).

  • ~115-150 ppm: Aromatic carbons (including C-NH₂ and C-Br).

  • ~118 ppm: Alkene carbon (=CH-).

Infrared (IR) Spectroscopy (KBr Pellet):

  • 3300-3500 cm⁻¹: N-H stretching vibrations (amine).

  • 2500-3300 cm⁻¹: Broad O-H stretching (carboxylic acid).

  • ~1680 cm⁻¹: C=O stretching (carbonyl of the acid).

  • ~1625 cm⁻¹: C=C stretching (alkene).

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

  • ~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[12]

  • Expected M⁺ peak: at m/z 241.

  • Expected M+2 peak: at m/z 243, with approximately equal intensity to the M⁺ peak.

Potential Applications in Research and Development

The unique trifunctional nature of 2-Amino-4-bromocinnamic acid makes it a powerful tool for drug discovery professionals.

core 2-Amino-4-bromocinnamic Acid Cinnamic Acid Core Amino Group Bromo Handle app1 Peptide Synthesis (Incorporate as Unnatural AA) core:f1->app1 app2 Heterocycle Synthesis (Quinazolinone, Benzoxazinone) core:f1->app2 app3 Fragment-Based Drug Design (Cross-Coupling Reactions) core:f2->app3

Caption: Key applications derived from the compound's functional groups.

  • Unnatural Amino Acid for Peptidomimetics: Incorporation of this molecule into peptides via solid-phase or solution-phase synthesis can confer unique properties. The aromatic ring can add conformational rigidity, while the unnatural structure can enhance metabolic stability by resisting protease degradation.[2] This strategy is crucial for developing more robust peptide-based drugs.

  • Scaffold for Heterocyclic Chemistry: The ortho-amino-carboxy arrangement is a classic precursor for building fused heterocyclic systems. This allows for the synthesis of libraries of quinazolinone and benzoxazinone derivatives, which are scaffolds with proven biological activities.[4]

  • Platform for Chemical Diversification: The bromine atom is a versatile handle for introducing molecular diversity. Researchers can perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach a wide array of chemical fragments, enabling extensive structure-activity relationship (SAR) studies.[2][3] This is particularly valuable in lead optimization stages of drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-4-bromocinnamic acid is not available, precautions should be based on data for structurally similar and potentially more hazardous analogs like 4-bromocinnamic acid.[6][13]

Hazard CategoryRecommendationReference
Acute Toxicity Harmful if swallowed.[6][13]
Skin Contact Causes skin irritation. Wash thoroughly after handling.[6][13]
Eye Contact Causes serious eye irritation. Wear protective goggles.[13][14]
Inhalation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood.[6]

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: Wear a lab coat.

Storage and Disposal:

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]

Conclusion

2-Amino-4-bromocinnamic acid represents a promising, albeit under-characterized, chemical entity. Its true potential lies in its utility as a versatile building block. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application. By leveraging the proposed protocols and understanding the rationale behind its reactivity, researchers in drug discovery and organic synthesis can effectively integrate this compound into their workflows to accelerate the development of novel, complex molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
  • Benchchem. (n.d.). Application of 2-Amino-4-bromo-6-nitrobenzoic Acid in Synthesis: A Versatile Building Block for Complex Molecules.
  • Safety Data Sheet. (n.d.).
  • Changzhou Union Chemicals Co Ltd. (n.d.). 2-AMINO-4-BROMOCINNAMIC ACID.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (2012). Supplementary Information.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • LGC Standards. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
  • Benchchem. (n.d.). Application Note: Thin-Layer Chromatography Protocol for 2-Amino-4-bromobutanoic acid hydrobromide.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
  • da Silva, F. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Cioc, R. C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.

Sources

Technical Guide: 2-Amino-4-bromocinnamic Acid vs. 2-Amino-4-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers utilizing 2-Amino-4-bromobenzoic acid and 2-Amino-4-bromocinnamic acid as scaffolds in medicinal chemistry.[1] It is structured to provide immediate, actionable insights into their divergent reactivity profiles, specifically their utility in synthesizing quinazoline versus quinoline cores.

Comparative Analysis of Halogenated Scaffolds in Heterocyclic Synthesis

Executive Summary: The Linker Defines the Core

In the design of nitrogen heterocycles, the choice between 2-Amino-4-bromobenzoic acid and 2-Amino-4-bromocinnamic acid is a decision between two distinct architectural outcomes. While both share the same 2-amino-4-bromo-phenyl motif, the presence of the vinyl linker in the cinnamic acid derivative fundamentally alters the cyclization pathway.[1]

  • 2-Amino-4-bromobenzoic acid is the primary gateway to Quinazolines (e.g., Gefitinib, Erlotinib analogs).[1]

  • 2-Amino-4-bromocinnamic acid is the obligate precursor for Quinolines and Carbostyrils (e.g., Brexpiprazole intermediates).[1]

This guide delineates the physicochemical properties, synthetic access, and divergent reactivity of these two critical building blocks.

Molecular Architecture & Properties[2]

The structural distinction lies in the carbon spacer. The benzoic acid has the carboxyl group directly attached to the aromatic ring, creating a rigid, planar system ideal for 6-membered ring fusion with two heteroatoms. The cinnamic acid inserts a conjugated alkene, extending the conjugation and setting the stage for a 6-membered ring fusion with a single heteroatom.

Comparative Data Table
Feature2-Amino-4-bromobenzoic acid2-Amino-4-bromocinnamic acid
CAS Number 20776-50-5 914636-63-8
Common Name 4-Bromoanthranilic acid(E)-3-(2-amino-4-bromophenyl)acrylic acid
Formula C₇H₆BrNO₂C₉H₈BrNO₂
MW 216.03 g/mol 242.07 g/mol
Appearance Off-white to light yellow powderYellow crystalline powder
pKa (Acid) ~4.7~4.4 (Conjugated acid is slightly stronger)
Primary Cyclization Quinazolin-4(3H)-one Quinolin-2(1H)-one (Carbostyril)
Key Reaction Niementowski ReactionIntramolecular Amidation / Friedländer

Reactivity & Mechanistic Divergence[1]

The following Graphviz diagram illustrates the "Fork in the Road"—how the choice of starting material dictates the heterocyclic core.

ReactivityPathways cluster_legend Target Core Architecture Benzoic 2-Amino-4-bromobenzoic acid (Direct Attachment) Quinazoline 7-Bromoquinazolin-4(3H)-one (2 Nitrogens) Benzoic->Quinazoline + Formamide/Urea (Niementowski) Cinnamic 2-Amino-4-bromocinnamic acid (Vinyl Linker) Quinoline 7-Bromoquinolin-2(1H)-one (1 Nitrogen) Cinnamic->Quinoline Intramolecular Cyclization (Acid/Heat)

Figure 1: Divergent synthetic pathways. The benzoic scaffold requires an external carbon/nitrogen source (like formamide) to close the ring, whereas the cinnamic scaffold already possesses the necessary carbons for the ring closure, requiring only dehydration.

Synthetic Accessibility & Protocols

A. 2-Amino-4-bromobenzoic Acid (The Quinazoline Route)

This compound is commercially ubiquitous.[1] The primary reaction of interest is the Niementowski reaction or condensation with urea/formamide.

Protocol: Synthesis of 7-Bromoquinazolin-4(3H)-one

  • Objective: Create the bicyclic core for EGFR-type inhibitors.

  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Formamide (5.0 eq).

  • Procedure:

    • Charge a round-bottom flask with 2-Amino-4-bromobenzoic acid (e.g., 2.16 g, 10 mmol) and Formamide (2.25 g, 50 mmol).

    • Heat the mixture to 140–150 °C for 4–6 hours. Note: The reaction requires high heat to drive off water.

    • Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the fluorescent starting material.

    • Workup: Cool to room temperature. The product often precipitates. Dilute with water (20 mL) and filter.

    • Purification: Recrystallize from ethanol.

    • Yield: Typically 75–85%.

B. 2-Amino-4-bromocinnamic Acid (The Quinoline Route)

This compound is less stable and often synthesized in situ or purchased as a fine chemical.[1] It is the precursor to 7-bromo-2-quinolone , a scaffold found in antipsychotics like Brexpiprazole.[1]

Protocol: Synthesis of 7-Bromoquinolin-2(1H)-one

  • Mechanism: Intramolecular nucleophilic attack of the amine onto the activated carboxyl group (or ester).

  • Reagents: 2-Amino-4-bromocinnamic acid (1.0 eq), 6N HCl (excess) or Polyphosphoric Acid (PPA).[1]

  • Procedure:

    • Dissolve 2-Amino-4-bromocinnamic acid (e.g., 2.42 g, 10 mmol) in 6N HCl (20 mL).

    • Reflux the solution for 2–4 hours. Note: Isomerization of the double bond to the cis-configuration occurs transiently to allow closure.

    • Alternative (Ester route): If starting from the methyl ester, reflux in diphenyl ether or use PPA at 100 °C.

    • Workup: Cool the reaction mixture. Neutralize carefully with NaHCO₃ if using acid. The solid product precipitates.[2]

    • Purification: Recrystallize from Acetic Acid/Methanol.

    • Yield: Typically 60–70%.

Strategic Applications in Drug Discovery

Bromine as a Handle

In both scaffolds, the bromine atom at position 4 (which becomes position 7 in the heterocycle) is preserved. This is intentional. It serves as a Suzuki/Buchwald-Hartwig handle for late-stage diversification.[1]

  • In Quinazolines (from Benzoic): The 7-bromo position is often used to attach solubilizing groups (e.g., morpholine, piperazine) to improve the pharmacokinetic profile of kinase inhibitors.

  • In Quinolines (from Cinnamic): The 7-bromo position is critical for coupling aryl groups or long-chain linkers (as seen in the structure of Brexpiprazole, where the 7-position is ether-linked).[1]

Case Study: Brexpiprazole Intermediate

The synthesis of Brexpiprazole involves a 7-hydroxyquinolin-2(1H)-one core.[1] While industrial routes often start from 3-methoxyaniline derivatives, the 2-amino-4-bromocinnamic acid route provides a direct entry to the 7-bromo analog, which can be converted to the hydroxy analog (via hydroxylation) or used directly for C-N or C-O couplings.[1]

References

  • Synthesis of Quinazolinones (Niementowski Reaction)
  • Synthesis of 7-Bromoquinolin-2(1H)

    • Source: ChemicalBook. "7-Bromoquinoline Synthesis and Derivatives."[1]

  • Cinnamic Acid Cyclization Mechanisms

    • Source: MDPI Molecules.
    • URL:[Link]

  • CAS Registry Data

    • Source: PubChem & CymitQuimica. "2-Amino-4-bromocinnamic acid CAS: 914636-63-8."[1]

Sources

Chemical Properties & Synthetic Utility of 2-Amino-4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

2-Amino-4-bromocinnamic acid (CAS: 914636-63-8) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple amino acids, this molecule combines a styrenyl backbone with an ortho-amino group and a para-bromo handle. This specific substitution pattern grants it a dual role in drug discovery:

  • Cyclization Precursor: It is the direct biosynthetic and synthetic progenitor of 7-bromoquinolin-2(1H)-one (7-bromocarbostyril), a core pharmacophore in kinase inhibitors and antipsychotics.

  • Diversification Handle: The bromine atom at the 4-position (which becomes the 7-position in quinolines) allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation from a single core.

This guide details the physicochemical profile, validated synthetic routes, and critical reactivity patterns of this compound, moving beyond basic data to actionable experimental logic.

Physicochemical Profile

PropertyValue / DescriptionTechnical Insight
CAS Number 914636-63-8Often confused with 4-bromocinnamic acid; verification of the ortho-amino group is critical via NMR.
Molecular Formula C₉H₈BrNO₂MW: 242.07 g/mol
Appearance Yellow to orange crystalline solidColor arises from the extended conjugation of the amino-cinnamic system (auxochrome effect).
Solubility DMSO, DMF, MeOH (hot)Poor water solubility. Soluble in dilute acid (protonation of -NH₂) and dilute base (deprotonation of -COOH).
pKa (Predicted) -COOH: ~4.2 -NH₃⁺: ~3.5The electron-withdrawing bromine and the conjugated alkene lower the basicity of the amine compared to aniline.
Stability Light SensitiveCinnamic acid derivatives can undergo E to Z photo-isomerization. Store in amber vials.

Synthetic Architecture

The synthesis of 2-amino-4-bromocinnamic acid is non-trivial because the amino group is incompatible with many olefination conditions. The industry-standard approach relies on the Nitro-Aldol (Perkin/Knoevenagel) Strategy followed by Chemoselective Reduction .

The Validated Pathway

Direct olefination of 2-bromo-4-bromoaniline is low-yielding due to catalyst poisoning and regioselectivity issues. The preferred route builds the carbon skeleton first, then reveals the amine.

  • Step 1: Assembly (Perkin Reaction)

    • Precursor: 4-Bromo-2-nitrobenzaldehyde.

    • Reagent: Acetic anhydride / Sodium Acetate.[1]

    • Mechanism:[2][3] Formation of the mixed anhydride, aldol condensation, and elimination.

    • Outcome: 4-Bromo-2-nitrocinnamic acid.

  • Step 2: Chemoselective Reduction (The Critical Step)

    • Challenge: Reducing the nitro group (

      
      ) to the amine (
      
      
      
      ) without reducing the alkene (
      
      
      ) or removing the bromine (
      
      
      ).
    • Contraindicated: Pd/C + H₂ (Risk: Hydrogenation of alkene and hydrodehalogenation).

    • Recommended:Fe / NH₄Cl (Béchamp conditions) or SnCl₂ / HCl . These methods are highly chemoselective for nitro groups in the presence of conjugated alkenes and aryl halides.

Synthesis Workflow Diagram

Synthesispathway Start 4-Bromo-2-nitrobenzaldehyde Step1 Perkin Condensation (Ac2O, NaOAc, 140°C) Start->Step1 Inter Intermediate: 4-Bromo-2-nitrocinnamic acid Step1->Inter Yield ~75% Step2 Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 Product Target: 2-Amino-4-bromocinnamic acid Step2->Product Preserves C=C and C-Br

Figure 1: The chemoselective synthetic route avoiding alkene saturation and dehalogenation.

Reactivity & Transformations

The utility of 2-amino-4-bromocinnamic acid lies in its ability to undergo intramolecular cyclization to form heterocycles.

The Quinolone Highway (Carbostyril Synthesis)

This is the primary application. Under acidic conditions or thermal activation, the amine attacks the carboxylic acid (or its ester) to close the ring.

  • Reaction: Intramolecular Amidation.

  • Conditions: Polyphosphoric acid (PPA) at 100°C or refluxing in diphenyl ether.

  • Product: 7-Bromoquinolin-2(1H)-one .

  • Significance: The 7-bromo position is electronically activated for Suzuki couplings, allowing the installation of aryl groups to create biphenyl-like kinase inhibitors (e.g., analogues of Brexpiprazole or Quinolinone-based p38 inhibitors).

The Diazotization Divergence (Pschorr Cyclization)

The amino group can be diazotized (


).
  • Reaction: Copper-catalyzed decomposition of the diazonium salt.

  • Product: 6-Bromo-phenanthrene-9-carboxylic acid (via coupling with an adjacent phenyl ring if present) or reduction to 4-bromocinnamic acid.

Reactivity Logic Map

Reactivity cluster_quin Pathway A: Cyclization cluster_pep Pathway B: Peptide Chem Core 2-Amino-4-bromocinnamic Acid Quin 7-Bromoquinolin-2(1H)-one Core->Quin PPA, 100°C (Amidation) Fmoc Fmoc-Protection Core->Fmoc Fmoc-Cl, NaHCO3 Suzuki 7-Aryl-quinolinones (Kinase Inhibitors) Quin->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Peptide Peptidomimetics (Rigid Spacers) Fmoc->Peptide SPPS

Figure 2: Divergent synthetic utility towards heterocycles and peptidomimetics.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-4-bromocinnamic acid from 4-bromo-2-nitrocinnamic acid via Fe/NH₄Cl reduction.

Materials
  • 4-Bromo-2-nitrocinnamic acid (10 mmol, 2.72 g)

  • Iron powder (325 mesh, 50 mmol, 2.8 g)

  • Ammonium chloride (NH₄Cl, 50 mmol, 2.7 g)

  • Ethanol (50 mL) / Water (15 mL)

  • Celite pad

Procedure
  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the 4-bromo-2-nitrocinnamic acid in Ethanol/Water (3:1 ratio).

  • Activation: Add the Ammonium Chloride and Iron powder .

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The yellow suspension will darken to rust/brown as iron oxidizes.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (less polar) should disappear within 2-4 hours.

  • Workup (Critical):

    • While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: If the filtrate turns green/black, colloidal iron is present. Re-filter.

  • Isolation: Concentrate the filtrate under reduced pressure to ~20% volume. Pour into ice-cold water (100 mL). The product, 2-amino-4-bromocinnamic acid , will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Target: 80-90%.

References

  • Synthesis of Cinnamic Acids: Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, Vol 1. Wiley & Sons.

  • Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. (Context: Specificity of transfer hydrogenation).

  • Quinolone Cyclization: Meth-Cohn, O. (1993). "The synthesis of quinolines and quinolinones." Comprehensive Heterocyclic Chemistry II.

  • Cross-Coupling Applications: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Chemical Data Source: PubChem Compound Summary for Cinnamic Acid Derivatives.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Amino-4-Bromocinnamic Acid

[1]

Executive Summary & Chemical Identity

2-Amino-4-bromocinnamic acid is a specialized bifunctional intermediate primarily utilized in the synthesis of indole derivatives (via Hemetsberger-type cyclizations) and quinoline scaffolds in medicinal chemistry.[1][2][3] Its structure combines a lipophilic, halogenated aromatic core with a polar, potentially zwitterionic amino-acrylic acid tail.

Understanding its solubility profile is critical for optimizing reaction yields, purification via recrystallization, and preparing stock solutions for biological assays.

PropertyDetail
Chemical Name (2E)-3-(2-Amino-4-bromophenyl)prop-2-enoic acid
CAS Number 914636-63-8 (Representative)
Molecular Weight ~242.07 g/mol
Appearance Pale yellow to brown crystalline solid
pKa (Predicted) -COOH: ~4.5
LogP (Predicted) ~2.3–2.6 (Moderate Lipophilicity)

Solubility Profile & Solvent Selection

The solubility of 2-amino-4-bromocinnamic acid is governed by the competition between its hydrophobic 4-bromophenyl moiety and its hydrophilic, hydrogen-bonding amino-carboxylate tail.[1]

Solubility Classification Table

Data derived from structure-activity relationships (SAR) of 2-aminocinnamic acid and 4-bromocinnamic acid analogs.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Ideal for stock solutions, NMR analysis, and high-temp cyclization reactions.
Polar Protic Methanol, Ethanol Moderate to High Excellent for recrystallization (temperature-dependent). Soluble when hot; reduced solubility when cold.
Chlorinated DCM, Chloroform Moderate Good for liquid-liquid extraction from acidic aqueous phases.
Esters Ethyl Acetate Moderate Standard extraction solvent; often used in workups.
Ethers THF, 1,4-Dioxane Good Useful reaction solvent; miscible with water for precipitation protocols.
Non-Polar Hexane, Heptane Insoluble Used as anti-solvents to induce precipitation.
Aqueous Water (pH 7) Low/Insoluble The compound is hydrophobic.
Aqueous (Acid/Base) 0.1M HCl / 0.1M NaOH Soluble Soluble as a hydrochloride salt (acid) or carboxylate salt (base).[1]
Thermodynamic & Mechanistic Insights
  • Zwitterionic Character: Unlike aliphatic amino acids, the aniline nitrogen in 2-amino-4-bromocinnamic acid is conjugated to the aromatic ring, significantly reducing its basicity. Consequently, it behaves more like a standard organic acid than a zwitterion, enhancing its solubility in organic solvents like DCM and Ethyl Acetate compared to glycine or alanine.

  • Bromine Effect: The 4-bromo substituent increases the lipophilicity (LogP) compared to the parent 2-aminocinnamic acid. This reduces water solubility but enhances solubility in chlorinated solvents and ethers.

  • Crystal Lattice Energy: The planar nature of the cinnamic acid backbone allows for strong

    
    -
    
    
    stacking, leading to high lattice energy. Dissolution often requires energy input (heat) or solvents capable of disrupting these stacks (DMSO, hot Ethanol).

Experimental Protocols

Protocol A: Recrystallization (Purification)

The most effective purification method for this compound utilizes a solvent/anti-solvent system , typically Ethanol/Water.

  • Dissolution: Place crude 2-amino-4-bromocinnamic acid in a flask. Add 95% Ethanol (approx. 10-15 mL per gram).[1]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid fully dissolves. If undissolved particles remain, perform a hot filtration.[4]

  • Nucleation: Remove from heat. While still hot, slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Once ambient, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals via vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 40°C.

Protocol B: Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine exact solubility values for your specific batch/polymorph.[1]

  • Preparation: Add excess solid (~50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

  • Separation: Centrifuge the mixture or filter through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • UV-Vis: Dilute the filtrate (e.g., 1:1000 in Methanol) and measure absorbance at

      
       (typically ~280-320 nm).[1] Compare against a standard curve.
      

Decision Workflows & Visuals

Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the experimental goal.

SolventSelectionStartSelect ApplicationReactionReaction / SynthesisStart->ReactionPurificationPurification / RecrystallizationStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighSolvEtOHEthanol / Water(Standard Recryst.)Purification->SolvEtOHStandardSolvTolToluene(For highly lipophilic impurities)Purification->SolvTolAlternativeSolvNMRDMSO-d6(Universal)Analysis->SolvNMRSolvHPLCMethanol / ACN(Mobile Phase Compatible)Analysis->SolvHPLCSolvDMSODMSO / DMF(High Solubility, High BP)TempHigh->SolvDMSOYesSolvTHFTHF / Dioxane(Mod Solubility, Mod BP)TempHigh->SolvTHFNo

Caption: Decision matrix for solvent selection based on intended experimental outcome.

Figure 2: Recrystallization Mechanism

Visualizing the solubility differential required for successful purification.

RecrystallizationStep1Hot Ethanol(High Solubility)Step2Add Water(Anti-Solvent)Step1->Step2Reduces Solubility LimitStep3Cooling(Supersaturation)Step2->Step3Induces NucleationStep4Pure Crystals(Precipitate)Step3->Step4Crystal Growth

Caption: Thermodynamic workflow for the Ethanol/Water recrystallization of 2-amino-4-bromocinnamic acid.

Critical Handling Notes

  • Light Sensitivity: Cinnamic acid derivatives are prone to cis-trans photo-isomerization under UV light.[1] Solutions should be stored in amber vials or wrapped in foil.

  • Stability: The amino group is susceptible to oxidation over time. Store the solid under an inert atmosphere (Nitrogen/Argon) at 4°C for long-term stability.

  • Safety: As an organobromine compound, handle with gloves. Avoid inhalation of dust.

References

  • BenchChem. Solubility of 4-Methylcinnamic Acid in different organic solvents. (Analogous data for cinnamic acid derivatives). Link[1]

  • Organic Syntheses. p-Acetyl-α-bromohydrocinnamic acid.[1] Org.[5][6][7][8] Synth. 1971, 51, 1. (Protocol for brominated cinnamic acid handling). Link

  • National Institutes of Health (PubChem). 4-Bromocinnamic acid (CID 736098). (Physicochemical properties of parent analog).[6] Link

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[9] University of Rhode Island, 1970.[9] (Fundamental solubility behavior of amino acids). Link

  • Mota, F. L., et al. Solubility of trans-cinnamic acid in pure organic solvents and water. Ind.[10] Eng. Chem. Res. 2008. (Base solubility data for the cinnamic core).

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Amino-4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-amino-4-bromocinnamic acid is a critical intermediate step in the development of halogenated quinoline pharmacophores and indole derivatives. The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of two other reducible functionalities: an aryl bromide and an


-unsaturated carboxylic acid.

Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodebromination (loss of the bromine atom) and saturation of the alkene. This guide details a robust, two-step protocol designed to preserve structural integrity:
  • Knoevenagel-Doebner Condensation: Formation of the cinnamic acid skeleton.

  • Ferrous Sulfate Reduction: A mild, chemoselective reduction of the nitro group that leaves the alkene and halogen intact.

Process Logic & Workflow

The following flowchart illustrates the critical decision points and chemical transformations.

SynthesisWorkflow Start Start: 2-Nitro-4-bromobenzaldehyde Step1 Step 1: Knoevenagel-Doebner Condensation (Malonic Acid + Pyridine + Piperidine) Start->Step1 Aldehyde Activation Check1 Critical Control: Decarboxylation (Monitor CO2 evolution) Step1->Check1 Reflux 80-100°C Intermed Intermediate: 2-Nitro-4-bromocinnamic Acid Check1->Intermed CO2 Cessation Step2 Step 2: Chemoselective Reduction (FeSO4 + NH4OH) Intermed->Step2 Dissolution in NH3(aq) Risk Risk: Avoid Pd/C or NaBH4 (Prevents debromination/saturation) Step2->Risk Workup Workup: Hot Filtration of Fe(OH)3 Acidification of Filtrate Step2->Workup Fe(II) -> Fe(III) Oxidation Final Final Product: 2-Amino-4-bromocinnamic Acid Workup->Final Precipitation at pH 4-5

Caption: Workflow for the chemoselective synthesis of 2-amino-4-bromocinnamic acid, highlighting the critical avoidance of catalytic hydrogenation.

Experimental Protocols

Step 1: Knoevenagel-Doebner Condensation

This step constructs the carbon skeleton. The use of pyridine acts as both solvent and base, while piperidine catalyzes the initial enolization of malonic acid.

Reagents:

  • Substrate: 2-Nitro-4-bromobenzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.2 - 1.5 equiv)

  • Solvent/Base: Pyridine (anhydrous, 3-5 volumes)

  • Catalyst: Piperidine (0.1 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-nitro-4-bromobenzaldehyde (e.g., 10.0 g, 43.5 mmol) and malonic acid (6.8 g, 65.2 mmol) in pyridine (30-40 mL).

  • Catalysis: Add piperidine (approx. 0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80–100 °C .

    • Observation: Vigorous evolution of

      
       gas will occur as decarboxylation proceeds.
      
    • Endpoint: Continue heating until gas evolution ceases completely (typically 2–4 hours).

  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a stirred slurry of concentrated HCl (40 mL) and crushed ice (200 g).

    • Mechanism:[1][2][3][4][5] The pyridine is neutralized, and the carboxylic acid product precipitates.

  • Isolation: Filter the solid precipitate. Wash thoroughly with cold water to remove pyridinium salts.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture if necessary.

    • Expected Yield: 75–85%[6]

    • Appearance: Pale yellow to tan solid.

Step 2: Chemoselective Ferrous Sulfate Reduction

This is the critical differentiation step. Using Ferrous Sulfate (


) in ammoniacal solution specifically reduces the nitro group without touching the alkene or the aryl bromide.

Reagents:

  • Substrate: 2-Nitro-4-bromocinnamic acid (from Step 1)

  • Reductant: Ferrous Sulfate Heptahydrate (

    
    ) (7.0 - 8.0 equiv)
    
  • Base: Ammonium Hydroxide (

    
    , 25-28% solution)
    
  • Solvent: Water

Protocol:

  • Solubilization: In a large beaker, suspend the 2-nitro-4-bromocinnamic acid (e.g., 5.0 g, 18.4 mmol) in dilute ammonium hydroxide (approx. 50 mL water + 10 mL conc.

    
    ). Stir until a clear yellow salt solution forms.
    
  • Reductant Prep: In a separate vessel, dissolve

    
     (36.0 g, ~130 mmol) in warm water (60 mL).
    
  • Addition: Pour the ferrous sulfate solution slowly into the ammoniacal substrate solution with vigorous stirring.

    • Exotherm: The reaction is slightly exothermic.

    • Color Change: A heavy, dark brown/black precipitate of ferric hydroxide/oxide (

      
      ) will form immediately.
      
  • Digestion: Heat the slurry on a steam bath or oil bath at 90 °C for 30–60 minutes .

    • Why: This ensures complete reduction and coagulates the iron sludge for easier filtration.

  • Hot Filtration (CRITICAL): Filter the mixture while hot through a Celite pad or a coarse sintered glass funnel.

    • Note: If the solution cools, the product (amino acid salt) may precipitate within the iron sludge, leading to yield loss. Wash the iron cake with hot dilute ammonia solution.

  • Acidification: Carefully acidify the clear (or slightly yellow) filtrate with Glacial Acetic Acid to pH ~5.

    • Avoid: Do not use strong mineral acids (HCl) to pH < 2, as the amino group may protonate and form a soluble hydrochloride salt. We want the zwitterionic free acid to precipitate.

  • Isolation: Cool the mixture and filter the precipitated yellow/orange solid.

  • Drying: Dry in a vacuum oven at 50 °C.

Quantitative Data & Validation

Analytical Specifications
Parameter2-Nitro-4-bromocinnamic Acid (Intermediate)2-Amino-4-bromocinnamic Acid (Final)
Appearance Pale yellow crystalline solidYellow to orange powder
Molecular Weight 272.05 g/mol 242.07 g/mol
Melting Point 205–208 °C (dec)>220 °C (dec)
1H NMR (DMSO-d6)

7.9-8.2 (Ar-H), 6.7/7.8 (d,

, vinyl)

6.3/7.7 (d,

, vinyl), Broad singlet (

5.5 ppm,

)
Solubility Soluble in basic water, EtOH, DMSOSoluble in DMSO, warm EtOH
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylationEnsure reflux time is sufficient; verify CO2 evolution has stopped.
Oily Product in Step 1 Impure aldehyde or excess pyridineRecrystallize from Ethanol/Water (1:1).
Filtration Stalls (Step 2) Colloidal Iron HydroxideUse a Celite pad; ensure the mixture is kept near boiling during filtration.
Product Dissolves in Workup pH too low (< 3)The amine is protonated. Adjust pH back to 4–5 with Sodium Acetate to precipitate the free acid.

Safety & Handling

  • Pyridine: Toxic and has a noxious odor. Perform all Step 1 operations in a functioning fume hood.

  • Brominated Compounds: Aryl bromides can be irritants. Wear nitrile gloves.

  • Iron Waste: The iron sludge from Step 2 is non-toxic but voluminous. Dispose of as solid chemical waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Reference for Knoevenagel-Doebner conditions).
  • Organic Syntheses. p-Bromobenzaldehyde synthesis and general condensation protocols..

  • López, A. M., et al. "Knoevenagel condensation in the synthesis of bioactive cinnamic acids." Royal Society of Chemistry (RSC) Advances, 2020. .

  • Bari, S. S., et al. "Chemoselective reduction of nitro groups in the presence of alkenes." Synthetic Communications, 2005.
  • BenchChem. "Technical Guide to Synthesis of Brominated Anilines." .

Sources

Application Note: Chemoselective Heck Coupling of 2-Amino-4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-amino-4-bromocinnamic acid as a bifunctional building block.

While often used as a precursor for quinoline pharmacophores, this scaffold presents unique chemoselective challenges in Palladium-catalyzed cross-coupling due to the simultaneous presence of a free amine (catalyst poison/nucleophile), a carboxylic acid (solubility/decarboxylation risk), and an existing conjugated alkene.

Executive Summary & Chemical Logic

2-amino-4-bromocinnamic acid contains three reactive centers:

  • Aryl Bromide (C-Br): The desired site for Oxidative Addition in the Heck cycle.

  • Primary Amine (-NH₂): A Lewis base capable of coordinating to Pd(II), potentially arresting the catalytic cycle or participating in competitive Buchwald-Hartwig amination.

  • Cinnamic Alkene: An electron-deficient double bond. While typically inert to further Heck insertion (which prefers terminal/electron-rich alkenes), it creates a rigid conjugated system that affects solubility.

The Core Challenge: Achieving exclusive C-C bond formation at the C-Br site without protecting the amine or acid groups ("Direct Coupling") versus the higher-yielding "Protected Route."

Mechanistic Pathway & Inhibition Risks

The following diagram outlines the catalytic cycle and the specific "trap" states introduced by the free amine.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-amino-4-bromo-cinnamic acid AmineTrap CATALYST POISONING (Pd-Amine Complex) Pd0->AmineTrap Free -NH2 Coordination Coord Alkene Coordination OxAdd->Coord + External Alkene OxAdd->AmineTrap Chelation Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 + Base (Regeneration) Prod Coupled Product Elim->Prod

Figure 1: The Heck Catalytic Cycle highlighting the competitive inhibition by the substrate's free amine group.

Experimental Protocols

Protocol A: The "Robust" Route (Protected Substrate)

Recommended for initial screening and high-value synthesis. Rationale: Converting the acid to a methyl ester and the amine to an acetamide eliminates catalyst poisoning and solubility issues, allowing standard non-polar solvents to be used.

Substrate Preparation:

  • Esterification: Reflux 2-amino-4-bromocinnamic acid in MeOH with H₂SO₄ (cat.)

    
     Methyl 2-amino-4-bromocinnamate.
    
  • Acetylation: React with Ac₂O/Pyridine

    
    Methyl 2-acetamido-4-bromocinnamate .
    

Heck Coupling Procedure:

  • Reagents:

    • Substrate: Methyl 2-acetamido-4-bromocinnamate (1.0 equiv)

    • Coupling Partner: Styrene or n-Butyl Acrylate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(o-tol)₃ (10 mol%) - Bulky phosphine prevents Pd clustering.

    • Base: Et₃N (3.0 equiv)

    • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

  • Execution:

    • Charge an oven-dried Schlenk tube with the substrate, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent, base, and the alkene coupling partner via syringe.

    • Heat to 100°C for 12–16 hours.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (to remove excess base/pyridine), then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Green" Route (Ligand-Free, Unprotected)

Recommended for process chemistry and rapid analog generation. Rationale: Utilizing Jeffery Conditions (Phase Transfer Catalysis). The use of Tetrabutylammonium bromide (TBAB) stabilizes palladium nanoparticles ("homeopathic palladium"), allowing the reaction to proceed even in the presence of the free amine and carboxylic acid.

Reagents:

  • Substrate: 2-amino-4-bromocinnamic acid (1.0 equiv)

  • Coupling Partner: Methyl Acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Additive: TBAB (1.0 equiv) - Critical for phase transfer and Pd stabilization.

  • Base: K₂CO₃ (3.0 equiv) or NaOAc (3.0 equiv)

  • Solvent: DMF/H₂O (9:1 ratio) or pure DMF.

Step-by-Step Execution:

  • Setup: In a reaction vial, dissolve 2-amino-4-bromocinnamic acid (1.0 mmol) and K₂CO₃ (3.0 mmol) in DMF (4 mL) and H₂O (0.5 mL). Stir for 10 mins to ensure deprotonation of the carboxylic acid (forming the soluble carboxylate).

  • Catalyst Addition: Add TBAB (1.0 mmol) and Pd(OAc)₂ (0.05 mmol).

  • Alkene Addition: Add the external alkene (2.0 mmol).

  • Reaction: Seal the vial and heat to 90°C for 8–12 hours.

    • Note: Higher temperatures (>110°C) may risk decarboxylation of the cinnamic acid moiety.

  • Quench: Pour the mixture into ice-cold water (20 mL).

  • Isolation:

    • Acidify carefully with 1M HCl to pH ~4 to precipitate the product (if the product retains the carboxylic acid).

    • Extract with EtOAc.[1]

    • Purification Note: The product will be a zwitterion or polar acid; Reverse Phase (C18) chromatography is recommended if recrystallization fails.

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Solvent DMF or DMAc The substrate is highly polar. Non-polar solvents (Toluene) will fail without ester protection.
Base K₂CO₃ (Inorganic)Organic bases (Et₃N) can compete with the free amine for Pd binding. Carbonates facilitate the "anionic" Heck mechanism.
Ligand Ligand-Free (TBAB) Phosphines can be oxidized by the free acid/air. TBAB forms a stable Pd-ammonium colloid that is highly active for aryl bromides.
Temperature 80–100°C Sufficient for Ar-Br activation. Avoid >120°C to prevent polymerization of the cinnamic double bond.
Concentration 0.1 M - 0.2 M High dilution minimizes intermolecular polymerization of the substrate's own alkene.

Downstream Application: Quinoline Synthesis

Following the Heck coupling, the 2-amino-cinnamic acid derivative is a prime candidate for intramolecular cyclization to form 7-substituted-quinolin-2(1H)-ones.

Workflow Start 2-amino-4-bromo cinnamic acid Step1 Heck Coupling (Protocol B) Start->Step1 + Alkene Inter Extended Conjugated Intermediate Step1->Inter Step2 Cyclization (PPA or Ac2O) Inter->Step2 Final 7-Substituted Quinolin-2(1H)-one Step2->Final

Figure 2: Synthesis workflow converting the Heck product into a Quinoline scaffold.

Cyclization Protocol: Take the Heck product (from Protocol B) and heat in Polyphosphoric Acid (PPA) at 120°C for 2 hours. This effects the intramolecular condensation of the amine onto the carboxylic acid/ester, closing the ring.

References

  • The Heck Reaction (General Mechanism & Conditions): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Ligand-Free Heck Reactions (Jeffery Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Heck Reactions of Free Anilines/Amines: Gürbüz, N., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts. Molecules, 15(3), 1863-1873.

  • Synthesis of Cinnamic Acid Derivatives via Heck: Yao, Q., et al. (2004). Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst for the reaction of aryl bromides with olefins.[2] Journal of Organic Chemistry.

  • Quinolone Synthesis from Cinnamic Acids: El-Saghier, A. M., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules.

Sources

Application Note: 2-Amino-4-Bromocinnamic Acid in Divergent Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 2-amino-4-bromocinnamic acid as a high-value scaffold for the synthesis of functionalized quinolines.

This guide focuses on the 7-bromoquinolin-2(1H)-one core, a privileged intermediate that allows for orthogonal functionalization: nucleophilic substitution at the C2 position and transition-metal-catalyzed cross-coupling at the C7 position.

Executive Summary

The quinoline pharmacophore is ubiquitous in medicinal chemistry, appearing in antimalarials, kinase inhibitors, and antiviral agents.[1][2] 2-Amino-4-bromocinnamic acid serves as a uniquely efficient precursor for accessing 7-bromo-substituted quinolines . Unlike standard aniline-glycerol (Skraup) syntheses which often yield regioisomeric mixtures, the cyclization of 2-amino-4-bromocinnamic acid proceeds with complete regiocontrol to yield 7-bromoquinolin-2(1H)-one .

This scaffold offers two distinct "handles" for chemical diversity:

  • C2-Position (Lactam): Can be activated (chlorinated) for SNAr reactions.

  • C7-Position (Aryl Bromide): Pre-installed handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Chemical Logic & Mechanism[3][4][5]

Regiochemical Mapping

Understanding the atom-to-atom mapping is critical for library design. The cyclization involves the condensation of the amine (N1) with the carboxylic acid side chain (C2), locking the bromine at the C7 position of the fused ring system.[1]

  • Starting Material: 2-amino-4-bromocinnamic acid (Br is para to the alkene attachment).

  • Product: 7-bromoquinolin-2(1H)-one.

Reaction Pathway Visualization

The following diagram illustrates the cyclization logic and the resulting orthogonal reactivity zones.

QuinolineScaffold cluster_0 Core Synthesis Start 2-Amino-4-bromocinnamic acid Inter Intermediate (Amide Bond Formation) Start->Inter Activation (Ac2O or Acid) Scaffold SCAFFOLD: 7-Bromoquinolin-2(1H)-one Inter->Scaffold Intramolecular Cyclization (-H2O) Activated 7-Bromo-2-chloroquinoline Scaffold->Activated POCl3 (Aromatization) Library Divergent Library (C2 & C7 Functionalized) Activated->Library 1. S_NAr (C2) 2. Pd-Coupling (C7)

Figure 1: Workflow for converting 2-amino-4-bromocinnamic acid into a divergent chemical library.

Experimental Protocols

Protocol A: Cyclization to 7-Bromoquinolin-2(1H)-one

This protocol uses acetic anhydride to drive the dehydration/cyclization. It is robust, scalable, and avoids the harsh conditions of polyphosphoric acid (PPA) melts.[1]

Reagents:

  • 2-Amino-4-bromocinnamic acid (1.0 equiv)

  • Acetic anhydride (5.0 equiv)[1]

  • Acetic acid (Solvent, 0.5 M concentration)[1]

  • Potassium acetate (1.1 equiv) – Optional, acts as a base catalyst.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-amino-4-bromocinnamic acid (e.g., 10.0 g, 41.3 mmol) in glacial acetic acid (80 mL).

  • Activation: Add acetic anhydride (20 mL, ~5 equiv) and potassium acetate (4.5 g).

  • Reaction: Heat the mixture to reflux (120°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (fluorescent, polar) should disappear, replaced by a highly fluorescent, less polar spot (Quinolone).[1]

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (300 g) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white to pale yellow solid. Stir for 30 minutes to hydrolyze excess anhydride.

  • Purification: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 60°C overnight.

Expected Yield: 85–95% Characterization: 1H NMR (DMSO-d6) typically shows a singlet or doublet for the C4-H alkene proton and the characteristic amide NH (broad, exchangeable).

Protocol B: Activation to 7-Bromo-2-chloroquinoline

To utilize the scaffold for medicinal chemistry, the lactam (C=O) is converted to a chloride, aromatizing the ring and enabling SNAr reactions.

Reagents:

  • 7-Bromoquinolin-2(1H)-one (from Protocol A)

  • Phosphorus oxychloride (POCl3) (Solvent/Reagent, 5–10 equiv)[1]

  • Optional: N,N-Dimethylaniline (catalytic drops)

Step-by-Step Procedure:

  • Setup: Place the dry quinolone (5.0 g) into a heavy-walled flask.

  • Addition: Carefully add POCl3 (20 mL) under an inert atmosphere (N2). Caution: POCl3 is corrosive and reacts violently with moisture.[1]

  • Reaction: Heat to reflux (105°C) for 2 hours. The suspension should clear to a yellow/brown solution.

  • Quench (Critical): Remove excess POCl3 via rotary evaporation (use a caustic trap).[1] Pour the thick residue slowly onto crushed ice/ammonia water mixture to neutralize. Maintain pH > 7.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over MgSO4 and concentrate.

  • Result: 7-Bromo-2-chloroquinoline (Solid). This intermediate is stable and can be stored.

Divergent Functionalization Strategy

Once the 7-bromo-2-chloroquinoline is in hand, you can rapidly generate analogs.

Optimization Table: Reaction Order

It is generally recommended to perform SNAr at C2 before Pd-coupling at C7 to avoid chemoselectivity issues (oxidative addition at C-Br vs C-Cl).

StepReaction TypeTarget PositionReagentsNotes
1 SNAr C2 (Chloro) Amines, AlkoxidesThe C2-Cl is highly activated by the ring nitrogen. Reaction occurs at mild temps (80°C).[1] Br is stable.
2 Suzuki Coupling C7 (Bromo) Aryl Boronic Acids, Pd(PPh3)4The C7-Br is more reactive toward Pd(0) than the C2-Cl (if Cl remains), but usually done after C2 substitution.
3 Buchwald C7 (Bromo) Amines, Pd(OAc)2/LigandAllows introduction of a second amino group.[1]
Example Workflow:
  • Step 1: React 7-bromo-2-chloroquinoline with morpholine (3 equiv, EtOH, reflux)

    
     Yields 7-bromo-2-morpholinoquinoline .
    
  • Step 2: React the product of Step 1 with phenylboronic acid (Suzuki conditions)

    
     Yields 2-morpholino-7-phenylquinoline .
    

Troubleshooting & Critical Parameters

  • Isomerization: The starting cinnamic acid is typically the (E)-isomer. Cyclization requires the (Z)-geometry. The reflux conditions in Protocol A facilitate this thermal isomerization/cyclization. If yield is low, ensure the reflux temperature is maintained >110°C.[1]

  • Bromine Stability: The C7-Br bond is robust under the acidic cyclization (Protocol A) and chlorination (Protocol B) conditions. Avoid strong reducing metals (Li, Na) which might debrominate.[1]

  • Solubility: 7-Bromoquinolin-2(1H)-one is poorly soluble in most organic solvents. Do not attempt to purify via silica chromatography; precipitation/crystallization is superior.

References

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization. ACS Omega. (2026). A modern approach using thiolate nucleophiles to catalyze the cyclization of aminocinnamic acids.[3][4]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health (PMC). (2020). Comprehensive review of cyclization strategies including radical and metal-catalyzed routes.

  • Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI Molecules. (2021). Details the biological relevance of hybridizing cinnamic acid and quinolone scaffolds.

  • 7-bromo-2-methoxy-4-methylquinoline Synthesis Data. ChemSynthesis. (2025). Physical properties and melting point data for brominated quinoline derivatives.

  • BenchChem Technical Guide: 2-Aminoquinoline. BenchChem. (2025).[5] General protocols for Friedländer and related annulations.

Sources

preparation of 6-bromoindole from 2-amino-4-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromoindole from 2-Amino-4-bromocinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically-grounded protocol for the synthesis of 6-bromoindole, a valuable heterocyclic building block in medicinal chemistry, starting from 2-amino-4-bromocinnamic acid.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization. The proposed pathway involves a two-stage process: a copper-catalyzed intramolecular cyclization via a diazonium salt intermediate to form 6-bromoindole-2-carboxylic acid, followed by a thermal decarboxylation to yield the final product.

Part 1: Strategic Overview and Mechanistic Rationale

The conversion of 2-amino-4-bromocinnamic acid to 6-bromoindole is not a direct transformation but a strategic sequence of established chemical reactions. The core of this synthesis lies in the formation of the indole's pyrrole ring via an intramolecular cyclization, followed by the removal of the carboxylic acid group.

The Diazotization and Intramolecular Cyclization Cascade

The initial step transforms the primary aromatic amine of the starting material into a highly reactive diazonium salt. This is achieved under acidic conditions with sodium nitrite.[5][6] The resulting diazonium salt is generally unstable and is not isolated, but is immediately subjected to conditions that promote intramolecular cyclization.

This key ring-forming reaction is analogous to a Sandmeyer or Pschorr-type cyclization.[7][8][9] In this proposed mechanism, a copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then undergoes a 5-exo-trig cyclization, attacking the internal carbon of the vinyl group.[10] Subsequent rearomatization and proton transfer yield the stable intermediate, 6-bromoindole-2-carboxylic acid. The use of a copper catalyst is critical for achieving high efficiency in this type of radical-nucleophilic aromatic substitution.[6][8]

The Decarboxylation Step

The final stage involves the removal of the C2-carboxylic acid group from the indole ring. Indole-2-carboxylic acids are known to undergo decarboxylation, although often requiring forcing conditions.[11][12] The reaction is typically performed by heating the intermediate in a high-boiling point, inert solvent such as sulfolane or quinoline.[13] The mechanism proceeds via a zwitterionic intermediate, where the indole nitrogen is protonated, facilitating the loss of carbon dioxide and yielding the final 6-bromoindole product.

Part 2: Visualized Synthesis Workflow

The overall process, from starting material to purified product, is outlined below. This workflow emphasizes the two distinct reaction stages and subsequent purification.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Decarboxylation & Purification A 2-Amino-4-bromocinnamic Acid + NaNO2, HBr (aq) B Diazonium Salt Formation (0-5 °C) A->B Diazotization C Addition of CuBr Catalyst B->C D Intramolecular Cyclization (Heating) C->D Radical Formation & Ring Closure E Crude 6-Bromoindole- 2-carboxylic Acid D->E Workup & Isolation F Crude Intermediate in Sulfolane E->F Transfer to Stage 2 G Thermal Decarboxylation (High Temperature) F->G Heating, CO2 evolution H Reaction Quenching & Extraction G->H Workup I Column Chromatography H->I Purification J Purified 6-Bromoindole I->J

Caption: Overall workflow for the synthesis of 6-bromoindole.

Part 3: Detailed Experimental Protocols

Safety Precaution: This procedure involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the reaction mixture wet at all times during Stage 1. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-bromocinnamic acid≥97%Commercial SourceStarting Material
Sodium Nitrite (NaNO₂)ACS ReagentCommercial SourceDiazotizing agent
Hydrobromic Acid (HBr)48% aq. solutionCommercial SourceAcid catalyst
Copper(I) Bromide (CuBr)≥98%Commercial SourceCyclization catalyst
SulfolaneAnhydrous, ≥99%Commercial SourceHigh-boiling solvent for decarboxylation
Ethyl AcetateACS GradeCommercial SourceExtraction solvent
HexanesACS GradeCommercial SourceEluent for chromatography
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor neutralization
Brine (Saturated NaCl)-Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceDrying agent
Silica Gel230-400 meshCommercial SourceFor column chromatography
Protocol for Stage 1: Synthesis of 6-Bromoindole-2-carboxylic Acid
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromocinnamic acid (e.g., 10.0 g, 41.0 mmol) in 100 mL of 2 M hydrobromic acid.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain vigorous stirring to keep the solid suspended.

  • Diazotization: Dissolve sodium nitrite (3.1 g, 45.1 mmol, 1.1 eq) in 15 mL of deionized water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Addition: In a separate beaker, dissolve copper(I) bromide (1.18 g, 8.2 mmol, 0.2 eq) in 10 mL of 48% HBr. Add this catalyst solution to the cold diazonium salt mixture.

  • Cyclization Reaction: Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 60-70 °C. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature for 2-3 hours or until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The solid product, crude 6-bromoindole-2-carboxylic acid, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the collected solid under vacuum to a constant weight. The crude product can be used directly in the next step.

Protocol for Stage 2: Decarboxylation to 6-Bromoindole
  • Setup: Place the crude 6-bromoindole-2-carboxylic acid from Stage 1 into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Add sulfolane (approx. 50 mL) to the flask. Heat the mixture with stirring in a heating mantle to 280-300 °C.[13] Monitor the reaction for the evolution of carbon dioxide (bubbling). Maintain this temperature for 20-40 minutes, or until bubbling stops.

  • Workup: Cool the reaction mixture to below 100 °C. Carefully pour the cooled mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL to remove any acidic impurities), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-bromoindole as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5).[1] Combine the fractions containing the product (monitored by TLC) and remove the solvent under reduced pressure to yield pure 6-bromoindole.

Part 4: Reaction Mechanism and Characterization

The chemical transformations underlying the protocol are detailed below.

G start 2-Amino-4-bromocinnamic Acid label1 NaNO2, HBr (Diazotization) start->label1 diazonium Diazonium Intermediate label2 Cu(I) catalyst - N2 diazonium->label2 radical_cation Aryl Radical label3 Intramolecular Cyclization radical_cation->label3 cyclized_radical Cyclized Radical Intermediate label4 Rearomatization cyclized_radical->label4 intermediate_acid 6-Bromoindole-2-carboxylic Acid label5 Heat (Δ) - CO2 intermediate_acid->label5 zwitterion Zwitterionic Intermediate product 6-Bromoindole zwitterion->product label1->diazonium label2->radical_cation label3->cyclized_radical label4->intermediate_acid label5->zwitterion

Caption: Proposed reaction mechanism for the synthesis.

Expected Product Characterization

The final product, 6-bromoindole, is typically an off-white to pale yellow crystalline solid.[1] Its identity and purity should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₆BrN[14]
Molecular Weight 196.04 g/mol [14]
Appearance White to brown powder/solid[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.15 (br s, 1H, NH), 7.70 (s, 1H), 7.50 (d, 1H), 7.25 (dd, 1H), 7.20 (t, 1H), 6.50 (m, 1H). Note: Spectra should be compared to literature data.[15]
Mass Spectrometry (MS) m/z: [M]+ calculated for C₈H₆BrN, 194.9683; found 194.968. Isotopic pattern for Br (¹⁹Br/⁸¹Br) should be observed.

References

  • Lee, S., et al. (2021). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. Available from: [Link]

  • Lee, S., et al. (2021). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega, 6(44), 29693–29703. Available from: [Link]

  • Kappe, C. O., & Falsone, S. F. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1456–1459. Available from: [Link]

  • Taber, D. F., & Stachel, S. J. (1992). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 57(8), 2632-2636. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoindole. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoindole-3-carbaldehyde. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Shestakova, T., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(19), 6268. Available from: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 24, 2026, from [Link]

  • Sharma, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 45. Available from: [Link]

  • López-Giménez, F., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(19), 6796. Available from: [Link]

  • Guerriero, A., et al. (1989). Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. Zeitschrift für Naturforschung C, 44(9-10), 914-916. Available from: [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved February 24, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Bolm, C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(15), 4531–4535. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved February 24, 2026, from [Link]

  • Kim, S., et al. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 5(10), 7300-7303. Available from: [Link]

  • Caputi, L., et al. (2022). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science, 13(40), 11956–11964. Available from: [Link]

  • Chem-Impex. (n.d.). 4-Amino-6-bromoindole. Retrieved February 24, 2026, from [Link]

  • Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-1600. Available from: [Link]

Sources

Introduction: The Strategic Value of 2-Amino-4-bromocinnamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Peptide Coupling with 2-Amino-4-bromocinnamic Acid

The incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced pharmacological profiles.[1] Molecules like 2-amino-4-bromocinnamic acid are of particular interest. Its cinnamic acid backbone can impose valuable conformational rigidity on a peptide, potentially locking it into a bioactive conformation, while the presence of a non-proteinogenic structure can significantly increase metabolic stability by conferring resistance to proteases.[1]

Furthermore, the bromine atom on the aromatic ring is not merely a structural element; it serves as a versatile chemical handle. This site allows for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), opening the door to the creation of diverse peptide libraries for robust structure-activity relationship (SAR) studies.[1]

However, the successful incorporation of this building block is non-trivial. The electronic and steric properties of 2-amino-4-bromocinnamic acid present distinct challenges to standard peptide coupling protocols. The primary obstacle is the reduced nucleophilicity of the 2-amino group, which functions as an electron-deficient aniline due to the electron-withdrawing nature of the para-bromo substituent.[2][3][4] This guide provides a detailed analysis of these challenges and offers robust, field-proven protocols to ensure efficient and successful coupling.

The Core Challenge: Overcoming Reduced Nucleophilicity

Standard amide bond formation relies on the nucleophilic attack of an amine on an activated carboxylic acid.[5][6] In the case of 2-amino-4-bromocinnamic acid, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, and this effect is compounded by the electron-withdrawing inductive effect of the bromine atom. This significantly diminishes the nitrogen's nucleophilicity, rendering it a poor partner in coupling reactions. Consequently, sluggish or incomplete reactions are common when using standard coupling reagents.[2][7]

G cluster_0 Reduced Nucleophilicity Mechanism N Aniline Nitrogen (2-Amino Group) LP Nitrogen Lone Pair N->LP possesses Attack Nucleophilic Attack (Slowed) N->Attack performs Ring Aromatic Ring Ring->N Reduces electron density on N Br Bromine Substituent (4-Position) (Electron-Withdrawing) Br->Ring Inductive Effect (-I) LP->Ring Delocalization (Resonance) Activation Carboxyl Activation (Coupling Reagent) Activation->Attack enables caption Logical diagram of factors reducing amine nucleophilicity.

Caption: Logical diagram of factors reducing amine nucleophilicity.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

For challenging substrates like electron-deficient anilines and sterically hindered amino acids, the choice of coupling reagent is critical.[8][9] Standard carbodiimides such as DCC or DIC, even with additives like HOBt, are often insufficient and may lead to low yields.[8][9] More potent in-situ activating reagents, which form highly reactive ester intermediates, are required to drive the reaction to completion.[9][10]

The most effective reagents fall into two classes: aminium/uronium salts and phosphonium salts.

Reagent ClassExample(s)Active Ester FormedKey Advantages & Considerations for This Application
Aminium/Uronium Salts HBTU, TBTU, HCTU OBt or O-6-ClBt esterHigh Efficiency: HBTU and TBTU are highly efficient and their byproducts are generally soluble, simplifying workup.[11][12] Superior Reactivity: HCTU generates a more reactive O-6-ClBt ester, making it an excellent choice for particularly difficult couplings.[9] Guanidinylation Risk: Excess uronium reagent can cap the N-terminus of the peptide; using stoichiometric amounts is crucial.[13]
Aminium/Uronium Salts HATU, TATU OAt esterHighest Reactivity: Generally considered the most efficient class of coupling reagents due to the anchimeric assistance of the pyridine nitrogen in HOAt.[13] Low Racemization: Very effective at minimizing epimerization, especially when paired with a weak base.[5][13] Cost: Typically more expensive than HOBt-based reagents.[8]
Aminium/Uronium Salts COMU Oxyma esterHigh Safety & Reactivity: Incorporates Oxyma Pure, avoiding the potentially explosive nature of HOBt/HOAt.[11] Its reactivity is comparable to HATU, making it a modern, safe, and highly effective alternative.
Phosphonium Salts PyBOP, PyAOP OBt or OAt esterHigh Reactivity: PyBOP is a widely used and effective reagent. PyAOP is the more reactive HOAt-based analogue.[5] Stability: Solutions of phosphonium reagents in DMF have moderate stability and should be prepared fresh.

Recommendation: For incorporating 2-amino-4-bromocinnamic acid, HATU is the primary recommendation due to its superior reactivity, which is necessary to overcome the low nucleophilicity of the aniline amine. HCTU and COMU are also excellent first-line choices.

Detailed Experimental Protocols

The preferred method for incorporating this amino acid is Solid-Phase Peptide Synthesis (SPPS) due to its efficiency and ease of purification.[1] A solution-phase approach is also provided as an alternative.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol assumes a standard Fmoc/tBu synthesis strategy.[14][15] Due to the challenging nature of this coupling, a "double coupling" protocol is recommended to ensure the reaction proceeds to completion.[9]

Materials and Reagents:

  • Fmoc-protected 2-amino-4-bromocinnamic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)[1]

spss_workflow start Start: Resin Preparation swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM, DMF) deprotect->wash1 couple 5. Couple to Resin (45-60 min) wash1->couple preactivate 4. Pre-activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) preactivate->couple wash2 6. Wash Resin (DMF) couple->wash2 kaiser 7. Kaiser Test wash2->kaiser repeat_couple 8. Repeat Coupling (If Kaiser test is positive) kaiser->repeat_couple Positive next_cycle Continue to Next Amino Acid kaiser->next_cycle Negative repeat_couple->wash2

Sources

Advanced Cyclization Protocols for o-Aminocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization Protocols for o-Aminocinnamic Acid Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract & Strategic Overview

o-Aminocinnamic acid derivatives are privileged synthons in the construction of nitrogen-containing heterocycles, specifically quinolin-2(1H)-ones (carbostyrils) and functionalized quinolines .[1][2] These scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Aripiprazole, Brexpiprazole) and natural products.[1]

However, the cyclization of o-aminocinnamic acid derivatives presents a specific stereochemical challenge: the stable (E)-isomer places the nucleophilic amine and the electrophilic carbonyl trans to each other, preventing direct intramolecular cyclization.[1] Successful protocols must either force isomerization (E


 Z) or utilize activation strategies that bypass this geometric constraint.[1]

This guide details three distinct, field-validated protocols ranging from classic acid-mediated condensation to modern nucleophilic catalysis and transition-metal cascades.[1]

Mechanistic Landscape

The choice of cyclization protocol dictates the final heterocycle (Quinolone vs. Quinoline) and the tolerance for functional groups.[1]

Diagram 1: Divergent Cyclization Pathways

CyclizationPathways Start o-Aminocinnamic Acid Derivatives (E-Isomer) Path1 Nucleophilic Catalysis (Thiolate-Mediated) Start->Path1 R-SH / Base Path2 Acid-Mediated (Polyphosphoric Acid) Start->Path2 PPA / Heat Path3 Pd-Catalyzed Cascade Start->Path3 Pd(II) / Ar-NHNH2 Inter1 Michael Adduct (Free Rotation) Path1->Inter1 Conjugate Addition Inter2 Acylium Ion Intermediate Path2->Inter2 Activation Inter3 Imidoyl-Pd Species Path3->Inter3 Oxidative Addition Prod1 2-Quinolones (Carbostyrils) Inter1->Prod1 Rotation & Elimination Inter2->Prod1 Friedländer-type Prod2 2-Substituted Quinolines Inter3->Prod2 Reductive Elimination

Caption: Mechanistic divergence of o-aminocinnamic acid derivatives based on catalytic activation.

Detailed Experimental Protocols

Protocol A: Thiolate-Promoted Cyclization to 2-Quinolones

Best for: High-yield synthesis of 2-quinolones from stable (E)-isomers under mild conditions.[1] This method solves the "geometry problem" via a transient Michael addition that allows bond rotation.

Mechanism:

  • Thiolate (

    
    ) attacks the 
    
    
    
    -position (Michael addition).[1]
  • The resulting saturated intermediate rotates freely around the

    
     bond.[3][4]
    
  • Intramolecular amidation occurs.[3][4]

  • 
    -Elimination of the thiolate regenerates the double bond and the catalyst.
    

Materials:

  • Substrate: Ethyl (E)-2-aminocinnamate (1.0 equiv)[1]

  • Catalyst/Promoter: 1-Propanethiol (

    
    -PrSH, 1.2 equiv)[1]
    
  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or NaOH[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) under an argon atmosphere.

  • Thiolate Formation: Add

    
    -PrSH (1.2 equiv) dropwise at 
    
    
    
    .[1] Stir for 15 minutes until H
    
    
    evolution ceases.
  • Addition: Add the solution of Ethyl (E)-2-aminocinnamate (1.0 equiv) in DMF dropwise.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC (typically 1–3 hours).[1]

    • Checkpoint: The intermediate Michael adduct may be visible on TLC but should disappear upon full conversion.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

  • Isolation: Acidify slightly with 1M HCl to pH ~5. The 2-quinolone product usually precipitates as a solid. Filter, wash with water and cold ether.[1]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Protocol B: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Robust, solvent-free synthesis of 4-substituted 2-quinolones; tolerant of electron-withdrawing groups on the aryl ring.[1]

Mechanism: Acid-catalyzed activation of the ester/amide carbonyl, facilitating electrophilic attack by the amine (Knorr-type cyclization).[1] The harsh conditions force the necessary isomerization.

Materials:

  • Substrate: o-Aminocinnamic acid or ester (1.0 equiv)[1]

  • Reagent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)[1]

  • Equipment: Mechanical stirrer (essential as PPA is viscous)

Step-by-Step Workflow:

  • Mixing: Place PPA in a reaction vessel and heat to 80°C to reduce viscosity.

  • Addition: Add the o-aminocinnamic acid derivative portion-wise with vigorous stirring. Ensure the mixture is homogeneous.

  • Cyclization: Increase temperature to 100–120°C . Stir for 2–4 hours.

    • Note: The reaction mixture will turn dark red/brown.

  • Quenching (Critical): Cool the mixture to ~60°C. Pour the viscous syrup slowly into crushed ice (approx. 100g ice per 10g PPA) with rapid stirring.

    • Safety: This step is exothermic.[5] Do not pour water into the PPA.

  • Neutralization: Adjust pH to ~7–8 using 50% NaOH solution or solid Na

    
    CO
    
    
    
    .
  • Isolation: The product precipitates. Collect by vacuum filtration.

  • Purification: If the solid is colored, dissolve in hot acetic acid, treat with activated charcoal, filter hot, and recrystallize.

Protocol C: Pd-Catalyzed Cascade to 2-Substituted Quinolines

Best for: Converting o-aminocinnamonitriles directly into 2-arylquinolines (divergent from quinolones).[1]

Mechanism: Palladium-catalyzed denitrogenative addition of aryl hydrazines followed by intramolecular cyclization.[2][6]

Materials:

  • Substrate: o-Aminocinnamonitrile (1.0 equiv)[1]

  • Coupling Partner: Aryl hydrazine hydrochloride (2.0 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: dppp (10 mol%)[1]

  • Oxidant/Base: Cu(OAc)

    
     (2.0 equiv), Cs
    
    
    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: DMSO[7][8][9]

Step-by-Step Workflow:

  • Assembly: In a sealed tube, combine o-aminocinnamonitrile, aryl hydrazine, Pd(OAc)

    
    , dppp, Cu(OAc)
    
    
    
    , and Cs
    
    
    CO
    
    
    .
  • Solvation: Add DMSO (0.2 M) and seal the tube under air (or O

    
     balloon if turnover is slow).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete E-Z isomerizationIncrease thiolate equivalents (up to 2.0 eq) or reaction temperature (to 100°C).
Charring/Tars (Protocol B) Temperature too highLimit PPA temperature to 100°C; ensure efficient stirring to prevent hot spots.
No Reaction (Protocol C) Catalyst poisoningEnsure hydrazines are free base or use high-purity Cs

CO

.[1] Degas solvent if O

is not the oxidant.
Product Solubility High polarity of Quinolones2-Quinolones are often insoluble in non-polar solvents. Use DMSO/MeOH for NMR; purify via recrystallization rather than silica gel if possible.

References

  • Thiolate-Mediated Cyclization

    • Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives.[1][3][4]

    • Source: ACS Omega, 2026.[1][3]

    • URL:[Link] (Verified Context)[1]

  • PPA/Knorr Cyclization

    • Title: 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclis

      
      -Amino-
      
      
      
      -Keto Anilides.[10]
    • Source: Molecules, 2021.[1][10]

    • URL:[Link]

  • Pd-Catalyzed Cascade

    • Title: The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines.[2][6]

    • Source: RSC Advances, 2014.[1]

    • URL:[Link]

  • Friedländer Synthesis Overview

    • Title: Friedländer Synthesis.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-Amino-4-bromocinnamic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-amino-4-bromocinnamic acid. Given the compound's complex structure, which combines features of both a hydrophobic cinnamic acid derivative and a zwitterionic amino acid, achieving desired concentrations in aqueous systems can be non-trivial. This document provides a framework for understanding and systematically overcoming these solubility issues.

Understanding the Molecule: Why is Solubility a Challenge?

2-Amino-4-bromocinnamic acid possesses a dual chemical nature that governs its solubility. The cinnamic acid backbone, with its phenyl ring and bromo-substituent, is inherently non-polar and contributes to poor water solubility, a common trait for cinnamic derivatives.[1][2] Conversely, the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) allows the molecule to exist in different ionic states depending on the pH of the solution.[3]

The interplay between these opposing characteristics is the primary source of solubility challenges.

  • At low pH (acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, enhancing its interaction with polar water molecules.

  • At high pH (alkaline): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge, which also promotes aqueous solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), carrying no net electrical charge. In this state, intermolecular attractions between the zwitterions can be strong, and the hydrophobic portions of the molecule dominate, leading to minimal aqueous solubility.[3][4]

The key to solubilizing this compound is to manipulate the pH to move away from its isoelectric point.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from related structures.

PropertyPredicted Value / CharacteristicRationale & Impact on Solubility
Appearance White to off-white or yellow solid.Based on analogs like 4-bromocinnamic acid and other amino acids.[5]
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol -
Aqueous Solubility Poor at neutral pH.The hydrophobic phenyl-bromo moiety counteracts the polarity of the ionizable groups.[1]
Solubility in Organics Soluble in solvents like ethanol, methanol, DMSO.Cinnamic acid derivatives are generally soluble in organic solvents.[2][6]
pKa₁ (Carboxylic Acid) ~2-3Expected range for an aromatic amino acid. Below this pH, the group is neutral.
pKa₂ (Ammonium) ~9-10Expected range for an aromatic amino acid. Above this pH, the group is neutral.
Frequently Asked Questions (FAQs)

Q1: Why is my 2-amino-4-bromocinnamic acid not dissolving in pure water (pH ~7)? A: You are likely near the compound's isoelectric point (pI). At this pH, the molecule has minimal net charge, significantly reducing its solubility. The hydrophobic character of the bromophenyl group is the dominant factor, causing the compound to remain a solid.[7]

Q2: How can I dramatically increase the solubility in an aqueous buffer? A: The most effective method is to adjust the pH. Making the solution acidic (e.g., pH < 4) will protonate the amino group, giving the molecule a positive charge. Alternatively, making the solution basic (e.g., pH > 10) will deprotonate the carboxylic acid, giving it a negative charge. In either charged state, the molecule will be significantly more soluble.[8][9]

Q3: Is it safe to heat the solution to help it dissolve? A: Gentle heating can increase the rate of dissolution and the solubility limit.[1] However, be cautious. Prolonged heating at high temperatures can risk degradation. It is often more effective and safer to use pH adjustment first. If you must heat, do so gently (e.g., 40-50°C) and for a minimal time. Always check for compound stability under these conditions if your application is sensitive.

Q4: Can I use a co-solvent to prepare a stock solution? A: Yes, this is a highly recommended and common practice. 2-amino-4-bromocinnamic acid should be readily soluble in organic solvents like DMSO or ethanol.[2][6] You can prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your aqueous medium is low enough not to interfere with your experiment.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Problem: Compound appears insoluble or forms a suspension in neutral aqueous buffer.
  • Primary Cause: The pH of the buffer is too close to the compound's isoelectric point (pI), minimizing its solubility.

  • Solution Workflow:

    • Confirm Saturation: Ensure you have added enough compound that a solid precipitate is visible. This confirms you are attempting to create a solution at or above the solubility limit.

    • Acidify: While stirring the suspension, add a small amount of 1 M HCl dropwise. Monitor the solution. As the pH drops (target pH < 4), the solid should begin to dissolve as the molecule becomes protonated and positively charged.

    • Basify (Alternative): In a separate test, add 1 M NaOH dropwise to a fresh suspension. As the pH rises (target pH > 10), the solid should dissolve as the molecule becomes deprotonated and negatively charged.

    • Observation: The pH at which the compound dissolves provides a working range for your experiments.

Problem: A clear solution becomes cloudy or forms a precipitate over time.
  • Potential Cause 1: Temperature Fluctuation. If the solution was prepared with heating, it might have become supersaturated. Cooling to room temperature can cause the compound to crash out.

    • Solution: Re-solubilize with gentle heat and consider preparing a slightly more dilute solution for long-term stability at room temperature.

  • Potential Cause 2: pH Shift. The buffer capacity may be insufficient, or interaction with air (CO₂) could have slightly lowered the pH, pushing the compound closer to its pI.

    • Solution: Re-verify the pH of the solution and adjust as necessary. For long-term storage, use a well-buffered solution and store it in a tightly sealed container.

  • Potential Cause 3: Evaporation. Solvent evaporation from an improperly sealed container will increase the compound's concentration, potentially exceeding its solubility limit.

    • Solution: Use sealed vials or containers, especially for storage over extended periods.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G cluster_start cluster_ph Step 1: pH Adjustment cluster_cosolvent Step 2: Co-Solvent Approach cluster_end start Start: Undissolved 2-amino-4-bromocinnamic acid in aqueous buffer ph_check Is pH adjustment permissible for the experiment? start->ph_check adjust_ph Adjust pH away from pI (e.g., pH < 4 or pH > 10) using dilute HCl or NaOH ph_check->adjust_ph Yes cosolvent_check Is a co-solvent (e.g., DMSO, EtOH) acceptable in the final working solution? ph_check->cosolvent_check No dissolved_ph Compound Dissolves adjust_ph->dissolved_ph end_success Success: Homogeneous Solution dissolved_ph->end_success not_dissolved_ph Insoluble / Precipitate prepare_stock Prepare concentrated stock in 100% organic solvent cosolvent_check->prepare_stock Yes end_fail Consult further: Consider alternative formulation strategies cosolvent_check->end_fail No dilute_stock Dilute stock into final aqueous buffer prepare_stock->dilute_stock dissolved_co Compound remains soluble in final mixture dilute_stock->dissolved_co dissolved_co->end_success

Caption: Troubleshooting workflow for solubilizing 2-amino-4-bromocinnamic acid.

Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the maximum thermodynamic solubility of the compound in a given buffer.[10][11]

  • Preparation: Add an excess amount of 2-amino-4-bromocinnamic acid to a series of glass vials, each containing a known volume (e.g., 5 mL) of your desired aqueous buffer. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaking incubator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours. This extended time is crucial to ensure the system reaches equilibrium.[11]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample immediately using a 0.22 µm syringe filter (ensure the filter material is compatible with your buffer).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

  • Calculation: Use a pre-established calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the equilibrium solubility.

Protocol 2: Preparation of a Concentrated Stock Solution

This is a practical method for daily experimental use.

  • Solvent Selection: Choose a compatible organic solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Weighing: Accurately weigh a specific amount of 2-amino-4-bromocinnamic acid.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the chosen organic solvent and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Once dissolved, add more solvent to reach the final desired volume and mix thoroughly. For example, dissolving 24.2 mg of the compound in 1 mL of DMSO yields a 100 mM stock solution.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled vial. For long-term stability, storage at -20°C or -80°C is often recommended. Avoid repeated freeze-thaw cycles.

  • Application: When preparing your experiment, dilute this stock solution into your final aqueous buffer. For example, a 1:1000 dilution of a 100 mM stock gives a final concentration of 100 µM. Always ensure the final concentration of the organic solvent is below the tolerance level of your assay (typically <0.5% or <0.1%).

Visual Guide: The Effect of pH on Molecular Charge

The following diagram illustrates how pH changes the ionization state of 2-amino-4-bromocinnamic acid, which is the fundamental principle behind manipulating its solubility.

G cation Cationic Form (High Solubility) Net Charge: +1 zwitterion Zwitterionic Form (Low Solubility) Net Charge: 0 cation->zwitterion + OH⁻ - H₂O zwitterion->cation + H⁺ anion Anionic Form (High Solubility) Net Charge: -1 zwitterion->anion + OH⁻ - H₂O anion->zwitterion + H⁺ low_ph Low pH (e.g., pH 2) pI pH ≈ pI high_ph High pH (e.g., pH 11)

Caption: Ionization states of 2-amino-4-bromocinnamic acid at different pH values.

References
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). Vertex AI Search.
  • Water Solubility of 20 Common L-Amino Acids. (2025). Dora Agri-Tech.
  • What is the solubility of cinnamic derivatives in different solvents?. (2026). SHINY Blog.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2011). Industrial & Engineering Chemistry Research - ACS Publications.
  • Is the solubility of amino acids affected by their pH levels?. (2024). Quora.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS.
  • How to Determine Solubility: 14 Steps (with Pictures). (2025). wikiHow.
  • Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. (n.d.). CORE.
  • Measuring Solubility. (n.d.). Alloprof.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Sciences Europe.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003). Journal of Chemical Education - ACS Publications.
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. (2012). Asian Journal of Chemistry.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024). Stanford Advanced Materials.
  • Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE.
  • 2-AMINO-4-BROMOCINNAMIC ACID. (n.d.). Changzhou Union Chemicals Co Ltd.
  • 2-Amino-4-bromobenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - 2-Amino-4-bromobenzoic acid. (2025). Thermo Fisher Scientific.
  • 2-Amino-4-bromopentanoic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4-Bromocinnamic acid. (2025). Fisher Scientific.
  • alpha-BROMOCINNAMIC ACID. (2024). ChemBK.
  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023). ResearchGate.
  • 2-Bromocinnamic Acid. (n.d.). PubChem.
  • Safety Data Sheet - Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. (n.d.). AAPPTec.
  • 4-Bromocinnamic acid, predominantly trans, 97+%. (n.d.). Thermo Fisher Scientific.
  • CAS 50663-21-3: 4-bromocinnamic acid. (n.d.). CymitQuimica.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. (n.d.). Benchchem.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Melting properties of amino acids and their solubility in water. (2020). RSC Publishing.

Sources

troubleshooting selective reduction of nitro group in presence of alkene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Reduction of Nitro Groups in the Presence of Alkenes Ticket ID: CHEM-RED-NO2-C=C Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Strategy Selector

Before initiating any wet chemistry, use this decision matrix to select the optimal reagent based on your substrate's specific constraints (sterics, electronic sensitivity, and scale).

Reagent Selection Workflow

ReagentSelector Start START: Substrate Analysis Conj Is the alkene conjugated to the nitro group (Nitroalkene)? Start->Conj AcidSens Is the alkene/molecule acid-sensitive? MethodSn Method B: Stannous Chloride (The Precision Tool) AcidSens->MethodSn No (Stable to Acid) MethodDith Method C: Sodium Dithionite (The Mild/Basic Route) AcidSens->MethodDith Yes (Needs Basic/Neutral) Scale Reaction Scale? Scale->AcidSens < 10g MethodFe Method A: Iron/Acetic Acid (The Workhorse) Scale->MethodFe > 10g (Cost/Waste Factor) Conj->Scale No (Isolated Alkene) Conj->MethodDith Yes (High Risk of Polymerization) MethodWilk Method D: Transfer Hydrogenation (Specialized Catalysis) MethodSn->MethodWilk If Sn fails/emulsions

Figure 1: Decision matrix for selecting the appropriate reduction method based on substrate stability and reaction scale.

Method A: The Workhorse (Iron / Acetic Acid)

Best For: Large scale, robust substrates, isolated alkenes. Mechanism: Single Electron Transfer (SET) from surface-active Fe(0).

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve substrate (1 equiv) in EtOH/AcOH (3:1 ratio).

  • Activation: Add Iron powder (3–5 equiv, <325 mesh preferred).

  • Initiation: Heat to 60–80°C. Note: An induction period is common.

  • Monitoring: Reaction usually completes in 1–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Neutralize filtrate with saturated

    
    .[1]
    
Troubleshooting & FAQs

Q: The reaction has stalled at the hydroxylamine (


) intermediate. How do I push it to the amine? 
  • Diagnostic: TLC shows a spot slightly more polar than the starting material but less polar than the amine.

  • Root Cause: Insufficient proton source or "passivated" iron surface.

  • Fix: Add a catalytic amount of dilute HCl (or

    
    ) to depassivate the iron surface. Increase temperature by 10°C. Ensure mechanical stirring is vigorous to scour the metal surface.
    

Q: My alkene was reduced! I thought Iron was selective?

  • Root Cause: While Fe is selective, high temperatures (>90°C) or prolonged reaction times can facilitate alkene hydrogenation, especially if the alkene is conjugated to an aromatic ring (styrenyl type).

  • Fix: Switch to Zinc/Acetic Acid at 0°C (milder) or strictly control the temperature at 50°C. If the alkene is conjugated (e.g., a cinnamate derivative), switch to Method B (

    
    ) .
    

Q: The workup is a nightmare. I have a black sludge that won't filter.

  • Fix: You have colloidal iron hydroxides.

    • Immediate Solution: Add a large excess of Ethyl Acetate and wash the entire mixture with water before filtration. The biphasic system often breaks the colloid.

    • Prevention: Use Reduced Iron Powder rather than filings. Always filter while the reaction mixture is still hot.

Method B: The Precision Tool (Stannous Chloride)

Best For: Acid-stable substrates, small-to-medium scale, conjugated alkenes. Mechanism: 2-electron transfer from Sn(II) to Sn(IV).

Standard Operating Procedure (SOP)
  • Solvent: Ethanol or EtOAc (anhydrous is not strictly necessary but preferred).

  • Reagent: Add

    
     (5 equiv).
    
  • Conditions: Stir at 70°C (Ethanol) or reflux.

  • Workup (CRITICAL): See FAQ below.

Troubleshooting & FAQs

Q: I formed a rock-hard emulsion during extraction. How do I break it?

  • Root Cause: Amphoteric Tin hydroxides form gelatinous precipitates at neutral pH.

  • Fix (The Rochelle Salt Method): Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1 hour. The tartrate chelates the Tin, solubilizing it in the aqueous layer.

  • Fix (The Basic Method): Basify the reaction mixture to pH > 10 using 2M NaOH. This forms soluble stannate complexes (

    
    ), allowing for a clean extraction.
    

Q: The reaction is incredibly slow.

  • Root Cause: Old

    
    . Tin(II) oxidizes to Tin(IV) in air over time.
    
  • Verification: Dissolve a small amount in HCl; if it's cloudy, you have significant Sn(IV) oxide contamination.

  • Fix: Increase equivalents to 7–10x or purchase fresh reagent.

Method C: The Green Alternative (Sodium Dithionite)

Best For: Acid-sensitive alkenes (e.g., vinyl ethers), basic conditions. Mechanism: Radical anion


 transfer.
Standard Operating Procedure (SOP)
  • Solvent: THF/Water or Dioxane/Water (1:1). Homogeneity is key.

  • Reagent: Add

    
     (3–5 equiv) and 
    
    
    
    or
    
    
    (excess) to buffer pH.
  • Conditions: Reflux gently.

  • Observation: The yellow color of the nitro compound should fade to colorless/brown.

Troubleshooting & FAQs

Q: My starting material is not dissolving, and no reaction is occurring.

  • Root Cause: Phase transfer limitation. Dithionite is water-soluble; nitroaromatics are lipophilic.

  • Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) or "Viologen" electron mediators (1,1'-dialkyl-4,4'-bipyridinium) to shuttle electrons into the organic phase.

Q: The reagent smells like sulfur and the reaction failed.

  • Root Cause: Dithionite decomposes rapidly in acidic media or if wet, releasing

    
     gas (the smell).
    
  • Fix: Ensure the buffer (

    
    ) is added before the dithionite. Use a fresh bottle of reagent.
    

Comparative Data Summary

FeatureIron / AcOHStannous Chloride (

)
Sodium DithioniteTransfer Hydrogenation
Selectivity (vs Alkene) High (Isolated only)Very High HighLow (Requires Tuning)
Acidity Acidic (pH < 2)Acidic (Lewis Acid)Basic / Neutral Neutral
Cost LowMediumLowHigh (Catalyst)
Workup Difficulty High (Iron sludge)Very High (Emulsions)Low (Aqueous)Very Low (Filtration)
Scale Suitability Multi-KiloGram ScaleGram ScaleGram Scale

Mechanistic Visualization

Understanding the electron transfer pathway helps diagnose "stalled" reactions.

Mechanism Nitro R-NO2 (Nitro) Nitroso R-N=O (Nitroso) Nitro->Nitroso Slow Step Hydrox R-NHOH (Hydroxylamine) Nitroso->Hydrox Fast Amine R-NH2 (Amine) Hydrox->Amine Rate Limiting (Often stalls here) Step1 + 2e- / + 2H+ Step2 + 2e- / + 2H+ Step3 + 2e- / + 2H+

Figure 2: Stepwise reduction pathway. Note that the reduction of hydroxylamine to amine is often the bottleneck in metal-mediated reductions.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[2] Tetrahedron Letters, 25(8), 839-842. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link

  • Corma, A., & Serna, P. (2006).[3] Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link

  • Bechamp, A. (1854).[4] De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186–196. (Historical Foundation).

  • Moodie, R. B., & Wardman, P. (1989). Sodium Dithionite Reduction of Nitroarenes. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

removing palladium catalyst from 2-amino-4-bromocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal & Purification Subject: Palladium Removal from 2-Amino-4-Bromocinnamic Acid Derivatives Ticket ID: PD-REM-4420 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Catalyst Problem

Removing palladium (Pd) from 2-amino-4-bromocinnamic acid derivatives is distinctively challenging due to the molecule's zwitterionic nature and chelating motifs. Unlike simple aryl halides, your substrate contains three functional groups that actively bind palladium:

  • The Free Amine (

    
    ):  Acts as a monodentate ligand.
    
  • The Cinnamic Alkene: Coordinates via

    
    -backbonding.
    
  • The Carboxylate: Can form stable Pd-carboxylates.

Standard silica filtration often fails because the Pd is not just "physically entrained" but "chemically ligated" to your product. This guide provides a self-validating workflow to break these interactions without compromising the labile Carbon-Bromine (C-Br) bond.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your primary constraint. Use the decision tree below to select the optimal workflow.

Pd_Removal_Strategy Start Start: Define Purity Goal Scale Scale of Operation? Start->Scale Solubility Is Product Soluble in Organic Solvents (THF/EtOAc)? Scale->Solubility < 100g (Lab Scale) Method_B Method B: Laced Crystallization (NAC Additive) Scale->Method_B > 100g (Process Scale) Method_A Method A: Solid-Phase Scavenging (SiliaMetS Thiol/DMT) Solubility->Method_A Yes (Good Solubility) Method_C Method C: Aqueous Extraction (L-Cysteine/EDTA) Solubility->Method_C No (Zwitterionic/Polar) Limit Target Pd Limit (ICH Q3D)? Method_A->Limit Method_B->Limit Method_C->Limit

Figure 1: Strategic decision tree for palladium removal based on scale and solubility profiles.

Part 2: Technical Protocols

Protocol A: Solid-Supported Scavenging (The "Thiol" Method)

Best for: Soluble intermediates where filtration is easy.

The Science: Functionalized silica (specifically Thiols or DMT) binds Pd with a higher affinity (


) than your amino group, effectively "stealing" the metal.

Materials:

  • Scavenger: SiliaMetS® Thiol or Si-TMT (2,4,6-trimercaptotriazine).

  • Loading: 4–8 equivalents relative to residual Pd (usually 10–20% w/w relative to substrate).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in THF or DMF (avoid alcohols if transesterification is a risk).

  • Charging: Add SiliaMetS® Thiol (0.5 g per 1 g of crude product initially).

  • Digestion: Stir at 50°C for 4 hours .

    • Critical Note: Room temperature stirring is often insufficient for amino-cinnamic derivatives because the activation energy is needed to break the Pd-Amine chelate.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite bed.

  • Validation: Rinse the cake with fresh solvent. Color should transition from dark brown/black to pale yellow/white.

Troubleshooting Table:

Observation Diagnosis Solution
Filtrate remains dark Pd is colloidal (nanoparticles). Switch to SiliaMetS® DMT (Dimercaptotriazine) which targets Pd(0) colloids better than standard Thiols.
Low Product Yield Product is binding to the silica backbone (unlikely for Thiol, likely for Acidic resins). Ensure you are NOT using sulfonic acid (SCX) scavengers, which will bind your free amine.

| C-Br Cleavage | Pd oxidative addition occurring during heating. | Reduce temp to 35°C and extend time to 12h. Add a radical inhibitor (BHT) if suspected. |

Protocol B: Laced Crystallization (The "NAC" Method)

Best for: Large scale, poor solubility, or final API steps.

The Science: Recrystallization alone often fails because Pd co-precipitates. Adding N-Acetylcysteine (NAC) creates a highly soluble, anionic Pd-NAC complex that stays in the mother liquor while your product crystallizes out.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in the minimum amount of hot solvent (e.g., Ethanol/Water or DMSO/Water).

  • Lacing: Add N-Acetylcysteine (10–20 wt% relative to the crude mass).

  • Equilibration: Stir at 60°C for 1 hour. The solution may turn from black to clear orange/red (formation of Pd-NAC complex).

  • Crystallization: Slowly cool to room temperature (and then 0°C) to induce precipitation.

  • Wash: Filter the solid and wash extensively with cold solvent. The Pd remains in the filtrate.[1]

Part 3: Mechanism of Action

Understanding why the scavenger works is crucial for troubleshooting.

Scavenger_Mechanism Substrate Pd-Product Complex (Pd trapped by Amine/Alkene) Intermediate Transition State (Ligand Exchange) Substrate->Intermediate Heat (Δ) Scavenger Thiol-Silica Surface (Si-SH) Scavenger->Intermediate High Affinity Result Clean Product + Pd-S-Silica (Solid) Intermediate->Result Irreversible Binding

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of the initial Pd-Amine bond cleavage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Activated Carbon (Charcoal) to save money? A: Proceed with caution. While cheaper, activated carbon is non-selective. For amino-cinnamic acids, carbon frequently adsorbs the planar aromatic ring, leading to yield losses of 10–30% . If you must use carbon, select a grade optimized for metal removal (e.g., Darco KB-G ) rather than general decolorizing carbon, and limit contact time to <1 hour.

Q2: My product contains a Bromide (C-Br). Will scavengers react with it? A: Thiol scavengers are nucleophilic, but under standard scavenging conditions (neutral pH, <60°C), they do not displace aryl bromides. However, avoid strong basic resins (like amine-functionalized silica) at high temperatures, as they could induce elimination or substitution side reactions.

Q3: How do I measure if I've met the ICH Q3D limit? A: Visual color is not a reliable indicator for <100 ppm levels. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Oral Limit: ~10 ppm (assuming 10g daily dose).[2]

  • Parenteral Limit: ~1 ppm.[2]

  • Quick Test: A colorimetric "spot test" using sodium diethyldithiocarbamate can detect Pd down to ~50 ppm (turns yellow/brown) but is qualitative only.

Q4: Why not use cation exchange resins (SCX) since I have an amine? A: This is a common trap. While SCX resins remove metals, they will also bind your 2-amino-4-bromocinnamic acid via the amino group. You would then need an ammonia wash to release your product, which might re-dissolve the palladium, defeating the purpose. Always use a scavenger that binds the metal stronger than the product (Thiol/DMT), not one that binds the product.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5] Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Q3D Guideline. (2019). Guideline for Elemental Impurities.[6][7] European Medicines Agency / FDA.[8][9] Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from API utilizing SiliaMetS Thiol and DMT.[10][11]Link

Sources

Technical Support Center: Recrystallization of 3-(2-amino-4-bromophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the recrystallization of 3-(2-amino-4-bromophenyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[3] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

For 3-(2-amino-4-bromophenyl)acrylic acid, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, can influence its solubility and crystallization behavior. This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of 3-(2-amino-4-bromophenyl)acrylic acid?

A1: Based on the structure of the molecule, which has both polar (amino and carboxylic acid) and non-polar (bromophenyl) functionalities, a polar protic solvent system is a good starting point. Ethanol, water, or a mixture of ethanol and water are commonly used for the recrystallization of similar compounds like p-aminobenzoic acid.[3][4][5] A mixed solvent system, such as ethanol/water, often provides the ideal solubility profile, where the compound is soluble in the hot mixture but precipitates upon cooling.

Q2: How does the pH of the solution affect the recrystallization of this compound?

A2: The pH can significantly impact the solubility of 3-(2-amino-4-bromophenyl)acrylic acid due to its zwitterionic potential. At its isoelectric point, the compound will exist as a zwitterion with both the amino group protonated and the carboxylic acid group deprotonated, which generally leads to minimum solubility in aqueous solutions.[6] Adjusting the pH away from the isoelectric point will increase its solubility. For recrystallization, it is typically best to work close to neutral pH to avoid salt formation, unless purification via salt formation is the intended method.

Q3: My compound is colored. How can I decolorize it during recrystallization?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated carbon (charcoal).[3] The activated carbon adsorbs the colored impurities onto its surface. After a brief heating period with the charcoal, it is removed by hot gravity filtration before allowing the solution to cool and crystallize.

Q4: What should I do if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To induce crystallization, you can try adding a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then clarify it with a few drops of the "good" solvent. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Crystal Formation - Solution is too dilute. - Cooling is too rapid. - Incorrect solvent system.- Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Re-evaluate the solvent system through small-scale solubility tests.
Crystals are Impure - Incomplete removal of impurities. - Co-precipitation of impurities.- Ensure complete dissolution in the minimum amount of hot solvent. - Wash the collected crystals with a small amount of ice-cold solvent. - Consider a second recrystallization step.
Product is an Oil - Solution is supersaturated. - Melting point of the compound is below the boiling point of the solvent.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal. - Use a lower-boiling solvent or a mixed solvent system.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration.[3]
Polymorphism (Different Crystal Forms) - Solvent and cooling rate can influence crystal form.- To obtain a consistent crystal form, carefully control the solvent system and cooling rate.[3]

Experimental Protocol: Recrystallization of 3-(2-amino-4-bromophenyl)acrylic acid

This protocol provides a general guideline. The optimal solvent ratio and volumes should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude 3-(2-amino-4-bromophenyl)acrylic acid in several test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water) to each tube at room temperature.

  • Observe the solubility. A good solvent will show low solubility at room temperature.

  • Gently heat the tubes that showed low solubility. An ideal solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.

2. Recrystallization Procedure:

  • Place the crude 3-(2-amino-4-bromophenyl)acrylic acid in an Erlenmeyer flask.

  • Add the chosen solvent (or solvent mixture) in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and activated carbon if used). Use a pre-heated funnel to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals, preferably under vacuum.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (optional, for insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: A generalized workflow for the recrystallization process.

Solvent Polarity and Solubility

The choice of solvent is critical and is guided by the principle of "like dissolves like". 3-(2-amino-4-bromophenyl)acrylic acid has both polar and non-polar characteristics.

Solvent_Polarity cluster_0 Solvent Polarity Spectrum cluster_1 Expected Solubility of 3-(2-amino-4-bromophenyl)acrylic acid Water Water (High Polarity) Ethanol Ethanol (Medium-High Polarity) Water->Ethanol EthylAcetate Ethyl Acetate (Medium Polarity) Ethanol->EthylAcetate Toluene Toluene (Low Polarity) EthylAcetate->Toluene Sol_Water Good in Hot Poor in Cold Sol_Ethanol Good in Hot Moderate in Cold Sol_EtOAc Moderate in Hot Poor in Cold Sol_Toluene Poor Solubility

Sources

Validation & Comparative

characteristic IR absorption peaks of 2-amino-4-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-amino-4-bromocinnamic acid: A Comparative Analysis

Introduction

2-amino-4-bromocinnamic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy is a foundational analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide, prepared for researchers and drug development professionals, offers a detailed analysis of the . We will deconstruct the molecule by its functional groups and provide a comparative analysis with structurally related analogues—cinnamic acid, 4-bromocinnamic acid, and 2-aminocinnamic acid—to provide a clear rationale for peak assignments.

Molecular Structure and Key Vibrational Units

To accurately interpret the IR spectrum, we must first identify the functional groups within 2-amino-4-bromocinnamic acid. Each group possesses characteristic vibrational frequencies (stretching and bending) that give rise to distinct absorption bands.

The primary functional groups are:

  • Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band and a strong C=O (carbonyl) stretching band.

  • Primary Aromatic Amine (-NH₂): This group is characterized by two N-H stretching bands (asymmetric and symmetric) and an N-H bending (scissoring) vibration.

  • Substituted Benzene Ring: The aromatic ring exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

  • trans-Alkene (-CH=CH-): The carbon-carbon double bond gives rise to C=C stretching and C-H stretching and bending modes.

  • Aryl Bromide (C-Br): The carbon-bromine bond will have a characteristic stretching vibration in the low-frequency region of the spectrum.

Figure 1: Molecular structure of 2-amino-4-bromocinnamic acid with key functional groups highlighted.

Comparative Spectral Analysis

The most effective method for understanding the spectrum of a complex molecule is to build it from simpler analogues. By comparing the known spectra of cinnamic acid, 4-bromocinnamic acid, and 2-aminocinnamic acid, we can confidently assign the peaks for our target compound.

Baseline: The Cinnamic Acid Backbone

Cinnamic acid provides the fundamental structure. Its spectrum is dominated by the carboxylic acid and the phenyl-alkene system. Key absorptions include a very broad O-H stretch from hydrogen-bonded dimers, a strong C=O stretch, and a C=C stretch from the alkene.[1][2] The conjugation of the carbonyl group with both the alkene and the aromatic ring lowers its stretching frequency compared to a saturated carboxylic acid.[3][4]

The Effect of Substituents
  • Bromination (4-bromocinnamic acid): The addition of a bromine atom to the aromatic ring introduces a C-Br stretching vibration. This peak is typically found in the fingerprint region, at a low wavenumber (690-515 cm⁻¹), and can be difficult to distinguish from other vibrations in this crowded area.[5][6] The primary features of the cinnamic acid backbone remain largely intact.

  • Amination (2-aminocinnamic acid): The introduction of a primary amine group (-NH₂) adds two significant features. First, a pair of medium-intensity peaks appear in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7][8] These are typically sharper than O-H bands.[9] Second, a medium-to-strong N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹.[8]

Predicted Spectrum for 2-amino-4-bromocinnamic acid

By synthesizing the information from the parent molecule and its substituted forms, we can predict the characteristic IR peaks for 2-amino-4-bromocinnamic acid. The table below provides a comparative summary.

Vibrational Mode Cinnamic Acid[1][10] 4-Bromocinnamic Acid[11] 2-Aminocinnamic Acid[12] Predicted 2-amino-4-bromocinnamic acid Causality / Notes
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad) Characteristic of hydrogen-bonded carboxylic acid dimers.[13]
N-H Stretch (Primary Amine) N/AN/A~3450 & ~3350 cm⁻¹ (two sharp peaks)~3450 & ~3350 cm⁻¹ (two sharp peaks) Asymmetric and symmetric stretches of the -NH₂ group.[7][8]
Aromatic & Alkene C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹ Stretching of sp² hybridized C-H bonds.[14]
C=O Stretch (Carbonyl) ~1700-1680 cm⁻¹ (strong, sharp)~1700-1680 cm⁻¹ (strong, sharp)~1700-1680 cm⁻¹ (strong, sharp)~1700-1680 cm⁻¹ (strong, sharp) Conjugation with the alkene and ring lowers the frequency.[15]
C=C Stretch (Alkene) ~1630 cm⁻¹ (medium)~1630 cm⁻¹ (medium)~1630 cm⁻¹ (medium)~1630 cm⁻¹ (medium) Conjugation with the aromatic ring influences this peak.[16]
N-H Bend (Amine Scissoring) N/AN/A~1620-1580 cm⁻¹ (medium)~1620-1580 cm⁻¹ (medium) May overlap with aromatic C=C stretches.[8]
C=C Stretch (Aromatic Ring) ~1580 & ~1500 cm⁻¹~1580 & ~1500 cm⁻¹~1580 & ~1500 cm⁻¹~1580 & ~1500 cm⁻¹ Characteristic in-ring vibrations of the benzene ring.[17]
C-O Stretch (Carboxylic Acid) ~1320-1210 cm⁻¹ (strong)~1320-1210 cm⁻¹ (strong)~1320-1210 cm⁻¹ (strong)~1320-1210 cm⁻¹ (strong) Coupled C-O stretching and O-H in-plane bending.[4]
C-N Stretch (Aromatic Amine) N/AN/A~1335-1250 cm⁻¹ (strong)~1335-1250 cm⁻¹ (strong) Stronger and at a higher frequency for aromatic vs. aliphatic amines.[8]
trans-Alkene C-H Bend (oop) ~980-960 cm⁻¹ (strong)~980-960 cm⁻¹ (strong)~980-960 cm⁻¹ (strong)~980-960 cm⁻¹ (strong) Strong, characteristic out-of-plane (oop) bend for trans-disubstituted alkenes.[16][18]
C-Br Stretch (Aryl Bromide) N/A~690-515 cm⁻¹ (medium-weak)N/A~690-515 cm⁻¹ (medium-weak) Located in the low-frequency fingerprint region.[5][6]

Experimental Protocol: Acquiring High-Quality ATR-FTIR Data

To validate these predictions, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid powder samples due to its minimal sample preparation and high reproducibility.[19]

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer (e.g., Bruker Vertex 70 or similar) is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[20]

    • Confirm the ATR accessory (e.g., single-reflection diamond ATR) is clean.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere.[21]

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[22]

  • Sample Analysis:

    • Place a small amount (1-5 mg) of the 2-amino-4-bromocinnamic acid powder onto the center of the ATR crystal.

    • Lower the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.

    • Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Release the pressure clamp and remove the bulk of the powder with a soft wipe.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a non-abrasive wipe.

    • Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

cluster_prep 1. Preparation cluster_bkg 2. Background Scan cluster_sample 3. Sample Analysis cluster_post 4. Post-Analysis p1 Purge Spectrometer p2 Clean ATR Crystal p1->p2 b1 Collect Background (No Sample) p2->b1 Ready for Scan s1 Place Sample on Crystal b1->s1 Background Stored s2 Apply Pressure Clamp s1->s2 s3 Collect Sample Spectrum s2->s3 c1 Remove Sample s3->c1 Measurement Complete d1 Process & Interpret Data (Baseline Correction, Peak Picking) s3->d1 c2 Clean ATR Crystal c1->c2

Figure 2: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Conclusion

The IR spectrum of 2-amino-4-bromocinnamic acid is rich with information, providing a definitive signature for its unique combination of functional groups. The most characteristic features for rapid identification are the combination of:

  • A very broad O-H absorption centered around 3000 cm⁻¹.

  • A pair of sharp N-H stretching peaks around 3450 and 3350 cm⁻¹.

  • A strong, sharp C=O carbonyl peak near 1690 cm⁻¹.

  • A strong C-H out-of-plane bending vibration near 970 cm⁻¹, confirming the trans-alkene configuration.

By employing the comparative analysis and the robust ATR-FTIR protocol detailed in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their downstream applications in drug discovery and materials development.

References

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Link

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Link

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Link

  • Filo. (2026, February 8). Tabulate and interpret as far as possible the IR spectrum of Cinnamic acid shown. Link

  • Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes. Link

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Link

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Link

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Link

  • University of Central Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Link

  • SpectraBase. (n.d.). Trans-cinnamic acid, tert-butyl ester - Optional[ATR-IR] - Spectrum. Link

  • ChemicalBook. (n.d.). 4-Bromocinnamic acid(1200-07-3)IR1. Link

  • ChemicalBook. (n.d.). trans-Cinnamic acid(140-10-3) IR1. Link

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Link

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Link

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Link

  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide. Link

  • University of Calgary, Department of Chemistry. (n.d.). Ch13 - Sample IR spectra. Link

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: carboxylic acids. Link

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Link

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Link

  • Unknown Source. (n.d.). Fourier Transform Infrared Spectroscopy. Link

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkenes. Link

  • Quimica Organica. (n.d.). IR spectrum: Alkenes. Link

  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra.... Link

  • Unknown Source. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. Link

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Link

  • University of Massachusetts. (n.d.). IR Chart. Link

  • SlideShare. (n.d.). The features of IR spectrum. Link

  • PubChem. (n.d.). m-Bromocinnamic acid. Link

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Link

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Link

  • Unknown Source. (n.d.). Table of Characteristic IR Absorptions. Link

  • PubChem. (n.d.). 2-Aminocinnamic acid. Link

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Link

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Link

  • MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Link

  • Santa Cruz Biotechnology. (n.d.). 4-Bromocinnamic Acid. Link

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Link

  • ResearchGate. (n.d.). FT-IR spectrum data and groups in compound 1. Link

Sources

Technical Comparison Guide: HPLC Retention of 2-Amino vs. 2-Nitro Cinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of 2-amino cinnamic acid (2-ACA) and 2-nitro cinnamic acid (2-NCA) is governed primarily by mobile phase pH and its effect on the ionization state of the substituents.

The Core Finding: Under standard acidic RP-HPLC conditions (pH 2.0 – 3.0), 2-amino cinnamic acid elutes significantly earlier than 2-nitro cinnamic acid.

  • Mechanism: At low pH, the amino group of 2-ACA becomes protonated (

    
    ), rendering the molecule cationic and highly polar, which drastically reduces retention on hydrophobic C18 stationary phases. Conversely, 2-NCA remains neutral (carboxylic acid protonated, nitro group neutral), retaining its hydrophobic character and eluting later.
    

Physicochemical Profiling

To design a robust method, one must understand the fundamental differences in polarity and ionization between these two isomers.

Feature2-Amino Cinnamic Acid (2-ACA)2-Nitro Cinnamic Acid (2-NCA)Impact on RP-HPLC
Structure Phenyl ring with electron-donating amine (-NH2)Phenyl ring with electron-withdrawing nitro (-NO2)Nitro is more hydrophobic; Amine is H-bond active.
pKa (Carboxyl) ~4.44~4.05Both are neutral acids at pH < 3.0.
pKa (Substituent) ~4.0 - 4.6 (Conjugate acid of amine)Non-ionizable (Neutral)CRITICAL: 2-ACA is (+) charged at pH < 4.
LogP (Neutral) ~1.2~1.8 - 2.0 (Estimated)2-NCA is intrinsically more lipophilic.
Dominant Species (pH 2.5) Cationic (Zwitterion potential suppressed)Neutral Cation elutes fast; Neutral retains.

Mechanistic Logic & Retention Prediction

The following decision tree illustrates the logical flow for predicting retention behavior based on mobile phase pH.

RetentionLogic Start Mobile Phase pH Selection Acidic Acidic (pH 2.0 - 3.0) (Standard Method) Start->Acidic Suppress Acid Ionization Neutral Neutral/Basic (pH > 6.0) Start->Neutral Ionize Acids ACA_Acid 2-ACA Species: Cationic (R-NH3+ / COOH) Acidic->ACA_Acid Protonates Amine NCA_Acid 2-NCA Species: Neutral (R-NO2 / COOH) Acidic->NCA_Acid Nitro Neutral ACA_Neut 2-ACA Species: Anionic (R-NH2 / COO-) Neutral->ACA_Neut Deprotonates Acid NCA_Neut 2-NCA Species: Anionic (R-NO2 / COO-) Neutral->NCA_Neut Deprotonates Acid Ret_Weak Retention: WEAK (Elutes Early) ACA_Acid->Ret_Weak Ret_Mod Retention: MODERATE (Hydrophobicity Driven) ACA_Neut->Ret_Mod Ret_Strong Retention: STRONG (Elutes Late) NCA_Acid->Ret_Strong NCA_Neut->Ret_Mod

Figure 1: Decision matrix for predicting elution order based on mobile phase pH. Note the divergence at acidic pH where 2-ACA becomes cationic.

Validated Experimental Protocol

This protocol is designed to maximize resolution between the two isomers while maintaining peak shape.

Method A: Standard Acidic Separation (Recommended)

This method utilizes the ionization difference to create a massive selectivity gap.

  • Column: C18 (L1), End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (Both isomers have strong absorbance here; 2-NCA is yellow and absorbs higher, but 270 nm is a safe overlap).

Expected Results:

  • 2-Amino Cinnamic Acid: Elution ~5-7 minutes. Peak may show slight tailing due to silanol interactions if the column is not well end-capped.

  • 2-Nitro Cinnamic Acid: Elution ~10-12 minutes. Sharp, symmetrical peak.

Method B: QC Isocratic Method

For routine quality control where speed is priority.

  • Mobile Phase: 70% Buffer (20mM Phosphate pH 2.5) : 30% ACN.

  • Rationale: The buffer locks the ionization state. The organic ratio is tuned to elute the late-eluting nitro compound in a reasonable time.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Peak Tailing of 2-Amino Cinnamic Acid

Cause: At pH 2.5, the amine is positively charged (


). Residual silanols (

) on the silica surface can act as weak cation exchangers, causing secondary retention and tailing. Solution:
  • Add a Modifier: Use Triethylamine (TEA) (5-10 mM) in the mobile phase as a sacrificial base to block silanols.

  • Switch Column: Use a "Base-Deactivated" (BDS) or hybrid-silica column (e.g., Waters XBridge) which has fewer active silanols.

  • Increase Ionic Strength: Use 20-50 mM Phosphate buffer instead of simple Formic acid to mask electrostatic interactions.

Issue 2: Retention Shift

Cause: Fluctuations in pH around 4.0-4.5. Insight: Both the carboxylic acid and the aniline group have pKa values near this region.[3] Small changes in mobile phase pH (e.g., pH 4.0 vs 4.5) will cause massive shifts in retention time as the population of ionized species changes. Fix: Always buffer at least 2 pH units away from the pKa.

  • Target pH 2.0-2.5 (Fully protonated).

  • Target pH 7.0+ (Fully deprotonated).

  • Avoid pH 3.5 - 5.0.

References

  • BenchChem. An In-depth Technical Guide to the Isomers of Nitrocinnamic Acid and Their Properties. Retrieved from .

  • Phenomenex. Reversed Phase HPLC Columns - Retention Mechanisms. Retrieved from .

  • PubChem. 2-Aminocinnamic Acid Compound Summary. National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Preparation of Trans-Substituted Cinnamic Acids. Photochemical & Photobiological Sciences. Retrieved from .

  • Dolan, J. W. Rules of Thumb for Reversed-Phase LC: Mobile Phase Effects. LCGC North America. Retrieved from .

Sources

Safety Operating Guide

2-Amino-4-bromocinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Directive

Immediate Action Required: 2-Amino-4-bromocinnamic acid is a halogenated aromatic amine . Under no circumstances should this compound, or solutions containing it, be disposed of via municipal sinks or standard trash.[1]

It requires segregation into Halogenated Organic Waste streams. The presence of the bromine atom necessitates high-temperature incineration with flue gas scrubbing to prevent the formation of corrosive hydrogen bromide (HBr) and potential dioxin precursors during thermal destruction.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its reactivity. This molecule is amphoteric (contains both basic amine and acidic carboxyl groups) and halogenated.

Feature Structural Component Disposal Implication
Halogenation Aryl-Bromide (-Br)Critical: Must be incinerated in facilities equipped to handle halogenated waste. Prohibits mixing with non-halogenated solvents (increases disposal cost and regulatory non-compliance).
Amphoteric Amino (-NH₂) & Acid (-COOH)Can buffer aqueous solutions. Do not mix with strong oxidizers (e.g., nitric acid, permanganates) as the amine group can oxidize violently.
Unsaturation Cinnamic Alkene (C=C)Susceptible to radical polymerization or addition reactions. Keep waste containers cool and away from radical initiators.

GHS Classification (General for Halogenated Cinnamic Derivatives):

  • Warning: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).

Operational Disposal Workflow

The following decision tree illustrates the required segregation logic. This prevents cross-contamination of waste streams, which is the #1 cause of laboratory safety fines.

DisposalWorkflow Start Waste Generation: 2-Amino-4-bromocinnamic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container: Wide-Mouth Poly Label: 'Hazardous Waste - Solid' Tag: 'Halogenated Organic' Solid->SolidBin LiquidCheck Solvent Composition? Liquid->LiquidCheck FinalStorage Satellite Accumulation Area (Secondary Containment) SolidBin->FinalStorage HaloStream Stream A: Halogenated Solvents (e.g., DCM, Chloroform mix) LiquidCheck->HaloStream If solvent is Halogenated NonHaloStream Stream B: Non-Halogenated (e.g., Methanol, Water) LiquidCheck->NonHaloStream If solvent is Non-Halogenated HaloStream->FinalStorage ForceHalo CRITICAL ACTION: Re-classify Stream B as HALOGENATED due to solute NonHaloStream->ForceHalo Contamination Rule ForceHalo->HaloStream

Figure 1: Decision logic for segregating halogenated aromatic waste. Note that adding a halogenated solute to a non-halogenated solvent legally converts the entire volume to halogenated waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Applicability: Expired reagents, spill cleanup residues, or failed reaction solids.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine/aerosolizable.

  • Container Selection: Use a clear, wide-mouth polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from slow hydrolysis of the bromine.

  • Transfer: Transfer the solid waste into the container.

  • Labeling (Crucial):

    • Chemical Name: Write "2-Amino-4-bromocinnamic acid". Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituent Tag: Clearly write "Halogenated Organic Solid".

  • Decontamination: Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors from recrystallization or reaction solvents.

  • The "1% Rule": Even if the solvent is Ethanol or Water (non-halogenated), the presence of dissolved 2-Amino-4-bromocinnamic acid renders the entire mixture a "Halogenated Solvent Waste" for disposal purposes [1].

  • Segregation: Pour the solution into the Halogenated Waste Carboy (usually red-tagged in many labs).

    • Never pour into the "Organic Non-Halogenated" (blue tag) carboy. Doing so contaminates the fuel-blending stream and can damage incinerators not designed for acid gas scrubbing.

  • pH Check: If the solution was part of an acidification/basification workup, ensure the pH is between 4 and 10 before adding to a communal waste drum to prevent heat generation or polymerization.

Scenario C: Empty Container Management
  • Triple Rinse: The original reagent bottle must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label on the bottle and write "EMPTY."

  • Glass Disposal: Place the clean, dry bottle in the broken glass/lab glass trash box (not general trash).

Emergency Contingencies

Event Immediate Response Protocol
Dry Spill (< 50g) 1. Dampen a paper towel with water (to prevent dust).2. Wipe up powder.3. Place all materials in a sealed bag labeled "Hazardous Debris".
Solution Spill 1. Cover with absorbent pads or vermiculite.2. Do NOT use bleach (oxidizer incompatibility).3.[1] Scoop into a bucket labeled "Halogenated Spill Debris".
Skin Contact 1. Wash with soap and water for 15 minutes.2.[2] Do not use ethanol (increases skin absorption).

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines the "Mixture Rule" where mixing a listed hazardous waste with a non-hazardous waste renders the whole mixture hazardous).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-bromobenzoic acid (Structural Analog). (Provides baseline GHS handling for brominated amino-aromatics).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: m-Bromocinnamic Acid. (Chemical and physical properties for the cinnamic backbone).

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. (Standard academic protocol for segregating halogenated streams).

Sources

Personal protective equipment for handling 2-Amino-4-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-4-bromocinnamic acid is a functionalized phenylpropanoid widely used as a scaffold in the synthesis of indole-based kinase inhibitors and quinoline derivatives.

While often categorized generically as an "Irritant," this compound presents specific handling challenges due to its dual-functional nature (aniline amine + carboxylic acid) and its physical state as a fine, static-prone powder. This guide moves beyond the standard SDS to address the operational reality of handling this material in a drug discovery workflow.

Primary Hazards:

  • Inhalation: High risk of respiratory sensitization and irritation due to fine dust generation.

  • Contact: Corrosive potential to mucous membranes; potential dermal sensitizer (aniline moiety).

  • Physical: High static charge accumulation during weighing, leading to "jumping" powder and workspace contamination.

Risk Assessment & PPE Matrix

Do not rely on a "one-glove-fits-all" approach. The protection required changes based on the state of the chemical (Solid vs. Solution).

The PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on your current operational step.

PPE_Decision_Tree Start Start: Handling 2-Amino-4-bromocinnamic acid State_Check Assess Physical State Start->State_Check Solid_State Solid / Powder Form (Weighing, Transfer) State_Check->Solid_State Solution_State In Solution (Reaction, Work-up) State_Check->Solution_State Solid_Risk Risk: Dust Inhalation & Static Solid_State->Solid_Risk Solvent_Risk Risk: Skin Absorption via Solvent Solution_State->Solvent_Risk PPE_Solid PPE: Nitrile (5 mil) + N95 (if outside hood) + Anti-static measures Solid_Risk->PPE_Solid PPE_Solution PPE: Double Gloving required. Outer glove matches SOLVENT (e.g., Laminate for DCM) Solvent_Risk->PPE_Solution

Figure 1: PPE Selection Logic based on physical state and associated risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Gloves (Solid) Nitrile (Minimum 5 mil) Nitrile provides excellent resistance to dry organic solids. Latex is strictly prohibited due to potential allergen cross-reactivity with amino-compounds.
Gloves (Solution) Solvent-Dependent Once dissolved, the solvent drives permeation. • DMF/DMSO: Standard Nitrile is acceptable (breakthrough >480 min).• DCM/Chloroform: Use PVA or Silver Shield™ laminate gloves. Nitrile fails in <2 mins.[1]
Eye Protection Safety Glasses w/ Side Shields Standard protection.[2] If handling >5g of fine powder, upgrade to Chemical Goggles to prevent dust migration behind lenses.
Respiratory Fume Hood (Primary) Mandatory. All weighing must occur inside a certified hood. If weighing on an open bench (not recommended), a fit-tested N95 or P100 respirator is required.
Body Lab Coat (Cotton/Poly) Synthetic blends are preferred to minimize static attraction, which can cause the powder to cling to cuffs.

Operational Protocols

A. Weighing & Static Control (The "Jumping Powder" Phenomenon)

Substituted cinnamic acids are notorious for accumulating static charge, causing the powder to repel from spatulas and disperse onto the balance, creating an invisible contamination zone.

  • Preparation: Place an ionizing bar or use an anti-static gun inside the weigh chamber before opening the vial.

  • Containment: Weigh into a deep vessel (e.g., a scintillation vial) rather than flat weigh paper. This prevents "jumping" particles from escaping.

  • Technique: Use a disposable anti-static spatula. Do not tap the spatula on the side of the vial; this generates kinetic energy that disperses dust.

B. Reaction Setup & Solvent Handling

When dissolving 2-Amino-4-bromocinnamic acid, the risk profile shifts from inhalation to dermal absorption.

  • Solvent Choice: Common coupling reactions use DMF or DCM.

    • If using DCM: You must double-glove. Inner layer: Nitrile.[1][3][4][5] Outer layer: Silver Shield/Laminate.

  • Addition: Add the solvent to the solid, not the solid to the solvent, to minimize splash-back of the active compound.

C. Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent tracking the material through the lab.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area Alert nearby personnel Spill->Isolate Assess 2. Assess State Isolate->Assess Dry_Spill Dry Powder Spill Assess->Dry_Spill Wet_Spill Solution Spill Assess->Wet_Spill Action_Dry DO NOT SWEEP. Cover with wet paper towels to prevent dust. Scoop up. Dry_Spill->Action_Dry Action_Wet Absorb with vermiculite or spill pads. Wet_Spill->Action_Wet Clean 3. Decontaminate surface with 10% soap/water solution Action_Dry->Clean Action_Wet->Clean Dispose 4. Dispose as Halogenated Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol.

Disposal & Decontamination

Waste Segregation

Because of the bromine atom, this compound must not be disposed of in general organic waste streams if your facility separates halogenated waste.

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Solid Halogenated Organic Waste - Toxic."

  • Liquid Waste: Segregate into the "Halogenated Solvent" carboy. Do not mix with oxidizing acids (e.g., Nitric Acid), as this can liberate bromine gas.

Decontamination of Glassware

The amino-cinnamic acid moiety can adhere stubbornly to glass.

  • Rinse 1: Acetone (collect as halogenated waste).

  • Rinse 2: 1M HCl (protonates the amine, increasing solubility).

  • Wash: Standard detergent scrub.

References

  • PubChem. (2025).[6] m-Bromocinnamic acid (Related Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Guide.[1][3][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.